molecular formula C12H15NO4S B2443254 N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide CAS No. 462069-23-4

N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide

Cat. No.: B2443254
CAS No.: 462069-23-4
M. Wt: 269.32
InChI Key: NMCQKQUWCARVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-11-5-3-2-4-10(11)12(14)13-9-6-7-18(15,16)8-9/h2-5,9H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCQKQUWCARVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of the novel chemical entity, N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, delineates its chemical structure, predicts its physicochemical properties, and outlines a robust, scientifically sound protocol for its synthesis. Furthermore, we explore the potential biological significance of this compound by examining the known activities of its core structural motifs, the 2-methoxybenzamide and the sulfolane amide moieties. This guide serves as a foundational resource for researchers interested in the synthesis and potential pharmacological exploration of this compound.

Introduction and Chemical Identity

N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide is a unique molecule integrating a 2-methoxybenzamide scaffold with a sulfolane ring system. The 2-methoxybenzamide group is a well-recognized pharmacophore present in a variety of biologically active compounds, including some that act as inhibitors of the Hedgehog signaling pathway, a critical regulator in embryonic development and oncology.[1][2][3] The sulfolane (1,1-dioxothiolane) moiety, a polar aprotic group, can significantly influence a molecule's solubility, metabolic stability, and pharmacokinetic profile. The combination of these two fragments suggests that N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide may possess interesting and potentially valuable biological activities.

Chemical Structure:

  • IUPAC Name: N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide

  • Molecular Formula: C₁₂H₁₅NO₄S

  • Canonical SMILES: COC1=CC=CC=C1C(=O)NC2CS(=O)(=O)CC2

2D and 3D Representations:

(A 2D representation of the chemical structure would be displayed here.)

(A 3D representation of the chemical structure would be displayed here.)

Physicochemical Properties

PropertyPredicted ValueSource/Basis for Prediction
Molecular Weight 269.32 g/mol Calculation from Molecular Formula
Melting Point >150 °CBased on related benzamides and the presence of a rigid, polar sulfone group which often leads to higher melting points.
Boiling Point >300 °C (decomposes)High polarity and molecular weight suggest a high boiling point, with likely decomposition before boiling at atmospheric pressure.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; likely insoluble in water and non-polar solvents.The polar sulfone and amide groups suggest solubility in polar aprotic solvents. The aromatic ring limits aqueous solubility.
LogP (octanol/water) ~1.5 - 2.5Estimated based on the contributions of the methoxybenzamide and sulfolane moieties.
Hydrogen Bond Donors 1 (amide N-H)Structural analysis
Hydrogen Bond Acceptors 4 (amide C=O, two sulfone O, methoxy O)Structural analysis

Synthesis Protocol: A Proposed Route

The most direct and chemically sound method for the synthesis of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide is the acylation of 3-aminothiolane 1,1-dioxide with 2-methoxybenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.[1][4][5][6]

Starting Materials
CompoundCAS NumberMolecular FormulaMolecular WeightKey Properties
3-Aminothiolane 1,1-dioxide hydrochloride 51642-03-6C₄H₁₀ClNO₂S171.65 g/mol White to off-white solid.[7]
2-Methoxybenzoyl chloride 21615-34-9C₈H₇ClO₂170.59 g/mol Clear, colorless liquid; reacts with water.[2][8][9][10]
Triethylamine (or other non-nucleophilic base) 121-44-8C₆H₁₅N101.19 g/mol Liquid base to neutralize HCl byproduct.
Dichloromethane (DCM, anhydrous) 75-09-2CH₂Cl₂84.93 g/mol Common aprotic solvent for this type of reaction.
Reaction Scheme

(A diagram of the reaction scheme would be displayed here, showing 3-aminothiolane 1,1-dioxide reacting with 2-methoxybenzoyl chloride in the presence of a base to yield the final product and the hydrochloride salt of the base.)

Step-by-Step Experimental Protocol
  • Preparation of the Amine Free Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminothiolane 1,1-dioxide hydrochloride (1.0 eq) in a minimal amount of water. Add a slight excess of a strong base solution (e.g., 2M NaOH) to neutralize the hydrochloride and liberate the free amine. Extract the free amine into a suitable organic solvent like dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate, filter, and use the resulting solution directly in the next step. Alternatively, and more commonly for small-scale synthesis, the free amine can be generated in-situ.

  • In-situ Amine Neutralization and Acylation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminothiolane 1,1-dioxide hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise to the stirred suspension. The first equivalent neutralizes the hydrochloride salt, and the second acts as a base for the acylation reaction.

    • In a separate flask, dissolve 2-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.

    • Add the 2-methoxybenzoyl chloride solution dropwise to the amine suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Rationale Behind Experimental Choices
  • Inert Atmosphere: Prevents the reaction of the highly reactive 2-methoxybenzoyl chloride with atmospheric moisture.

  • Anhydrous Solvent: Water will react with 2-methoxybenzoyl chloride to form the unreactive 2-methoxybenzoic acid.[11]

  • Non-nucleophilic Base: Triethylamine is used to neutralize the HCl byproduct of the reaction. A tertiary amine is chosen because it is non-nucleophilic and will not compete with the primary amine in reacting with the acyl chloride. An excess is used to ensure complete neutralization of both the starting hydrochloride salt and the generated HCl.

  • Controlled Addition at 0 °C: The reaction between an acyl chloride and an amine is highly exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification AmineHCl 3-Aminothiolane 1,1-dioxide HCl Mixing Combine Reactants at 0°C AmineHCl->Mixing AcylChloride 2-Methoxybenzoyl Chloride AcylChloride->Mixing Base Triethylamine Base->Mixing Solvent Anhydrous DCM Solvent->Mixing Stirring Stir at Room Temp (4-12h) Mixing->Stirring Quench Quench with NaHCO3 Stirring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallization / Chromatography Dry->Purify Product N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide Purify->Product

Caption: Proposed synthetic workflow for N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide.

Potential Applications and Biological Context

While N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide has not been specifically studied, the biological activities of its constituent moieties provide a strong rationale for its investigation in drug discovery.

The 2-Methoxybenzamide Scaffold and Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth and differentiation during embryonic development.[10] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[10] Several 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway, targeting the Smoothened (Smo) receptor, a key component of the signaling cascade.[1][3] The 2-methoxy group, in particular, has been shown to be advantageous for Hh pathway inhibition in certain molecular scaffolds.[3] This suggests that N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide could be a candidate for investigation as a novel Hh pathway inhibitor.

The Role of the Sulfolane Moiety

The N-sulfolanyl group is a bioisostere for other cyclic and acyclic amide substituents and can impart unique properties to a molecule. Sulfonamides, in general, exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[12] The high polarity of the sulfone group can improve aqueous solubility and influence the pharmacokinetic profile of a drug candidate. The metabolic stability of the sulfolane ring can also be advantageous in drug design.

Visualization of the Hedgehog Signaling Pathway

Hh_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits SUFU GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters & Promotes Cleavage to GLI-R Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Transcription (Cell Proliferation, Survival) Nucleus->TargetGenes Activates Inhibitor N-(1,1-dioxothiolan-3-yl) -2-methoxybenzamide (Hypothetical Target) Inhibitor->SMO Potential Inhibition

Caption: Hypothetical targeting of the Hedgehog signaling pathway by N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide.

Conclusion

N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide represents a novel chemical entity with potential for biological activity, particularly in the context of cancer therapy through the inhibition of the Hedgehog signaling pathway. This guide has provided a comprehensive overview of its chemical structure, predicted properties, and a detailed, plausible synthetic protocol based on established chemical reactions. While experimental validation is required, the information presented here serves as a valuable starting point for researchers and drug development professionals interested in synthesizing and exploring the therapeutic potential of this and related compounds.

References

  • Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]

  • Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(35), 21567-21576.
  • Husain, A., & Ajmal, M. (2009). Amide derivatives of sulfonamides and isoniazid: synthesis and biological evaluation. Acta Poloniae Pharmaceutica, 66(5), 537-544.
  • Pearson Education. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Available from: [Link]

  • Organic Chemistry Revision Sheets. Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available from: [Link]

  • PubChem. 2-Methoxybenzoyl chloride. Available from: [Link]

  • Asif, M. (2014). A review on biological activities of sulfonamides. International Journal of PharmTech Research, 6(1), 27-43.
  • Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. Available from: [Link]

  • PubChem. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. Available from: [Link]

Sources

A Technical Guide to 2-Methoxybenzamide Derivatives as Modulators of the Hedgehog Signaling Pathway: A Focus on the Tetrahydrothiophene S,S-Dioxide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that are recurrent in biologically active compounds—is a cornerstone of rational drug design. The 2-methoxybenzamide moiety has emerged as one such scaffold, demonstrating significant potential in the development of targeted therapeutics. When coupled with heterocyclic systems like the tetrahydrothiophene S,S-dioxide ring, it gives rise to a class of molecules with intriguing pharmacological profiles. The tetrahydrothiophene core, particularly in its oxidized S,S-dioxide form, offers a stable, three-dimensional structure that can enhance solubility and metabolic stability while providing key vectors for interaction with biological targets.[1][2][3]

This technical guide provides an in-depth exploration of this chemical class, focusing on its role as a potent modulator of the Hedgehog (Hh) signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in cancer.[4][5] While a specific CAS number for N-(tetrahydro-3-thienyl)-2-methoxybenzamide S,S-dioxide is not prominently cited in publicly available databases, this document will synthesize findings from closely related analogues to provide a comprehensive and scientifically grounded overview for researchers, scientists, and drug development professionals. We will delve into the intricacies of the Hedgehog pathway, the synthetic rationale for this compound class, its mechanism of action, and the experimental workflows required for its evaluation.

The Hedgehog Signaling Pathway: A Key Therapeutic Target in Oncology

The Hedgehog (Hh) signaling pathway is an evolutionarily conserved cascade that is fundamental to embryonic development, governing cell fate determination, proliferation, and tissue patterning.[6][7] In adult organisms, its activity is largely suppressed, but its aberrant reactivation is a known driver for the initiation and progression of various cancers, including basal cell carcinoma and medulloblastoma.[5][6]

Mechanism of Canonical Hh Signaling

The pathway's core mechanism revolves around a sophisticated interplay between the transmembrane receptors Patched (PTCH) and Smoothened (SMO).[8]

  • "Off" State (Absence of Hh Ligand): The 12-pass transmembrane protein PTCH is localized to the primary cilium, a microtubule-based organelle that acts as a signaling hub.[9] In this state, PTCH actively inhibits the 7-pass transmembrane G protein-coupled receptor (GPCR)-like protein, SMO, preventing its entry into the cilium.[6] Downstream, a complex of proteins promotes the proteolytic cleavage of the glioma-associated oncogene (GLI) transcription factors (GLI2/3) into their repressor forms (GLI-R). These repressors translocate to the nucleus and suppress the transcription of Hh target genes.[8][10]

  • "On" State (Presence of Hh Ligand): Secreted Hh ligands (e.g., Sonic Hedgehog, Shh) bind to PTCH.[8] This binding event lifts the inhibition on SMO, which then translocates into the primary cilium and becomes active.[5] Activated SMO triggers a cascade that disrupts the GLI processing complex, allowing full-length, activator forms of GLI (GLI-A) to accumulate. GLI-A then enters the nucleus and drives the transcription of target genes responsible for cell proliferation (e.g., Cyclins), survival, and angiogenesis.[11]

The central role of SMO as the lynchpin of this pathway makes it a prime target for therapeutic intervention. Inhibition of SMO effectively shuts down the entire downstream cascade, even in cases of ligand-dependent pathway activation.[12]

Hedgehog_Signaling_Pathway cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State PTCH_off PTCH1 SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_Gli_off SUFU-GLI Complex Gli_R GLI-R (Repressor) SUFU_Gli_off->Gli_R Proteolytic Cleavage Nucleus_off Nucleus Gli_R->Nucleus_off Translocation Target_Genes_off Target Genes OFF Nucleus_off->Target_Genes_off Hh_Ligand Hh Ligand PTCH_on PTCH1 Hh_Ligand->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Released SUFU_Gli_on SUFU-GLI Complex SMO_on->SUFU_Gli_on Inhibits Dissociation Gli_A GLI-A (Activator) SUFU_Gli_on->Gli_A Release Nucleus_on Nucleus Gli_A->Nucleus_on Translocation Target_Genes_on Target Genes ON (Proliferation, Survival) Nucleus_on->Target_Genes_on

Caption: Canonical Hedgehog Signaling Pathway.

Synthesis of N-(tetrahydro-3-thienyl)-2-methoxybenzamide S,S-dioxide Analogues

The synthesis of this class of compounds relies on standard, robust organic chemistry reactions, primarily centered around amide bond formation. The causality behind this multi-step approach is to build the final molecule by sequentially coupling key fragments, ensuring high purity and yield.

General Synthetic Workflow

A representative synthesis begins with the activation of a substituted 2-methoxybenzoic acid, followed by its coupling with 3-aminotetrahydrothiophene S,S-dioxide. The latter can be prepared from commercially available starting materials.

  • Carboxylic Acid Activation: The carboxylic acid of 2-methoxybenzoic acid is converted into a more reactive species to facilitate nucleophilic attack by the amine. A common and effective method is the formation of an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical because direct amide formation from a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions.

  • Amide Coupling: The activated acyl chloride is then reacted with 3-aminotetrahydrothiophene S,S-dioxide in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to remove unreacted starting materials and byproducts.

Synthesis_Workflow start 2-Methoxybenzoic Acid step1 Step 1: Acid Activation start->step1 amine 3-Aminotetrahydrothiophene S,S-dioxide step2 Step 2: Amide Coupling amine->step2 step1->step2 reagent1 SOCl₂ or (COCl)₂ step3 Step 3: Purification step2->step3 reagent2 DIPEA or TEA in DCM reagent3 Column Chromatography final_product Target Compound: N-(tetrahydro-3-thienyl)- 2-methoxybenzamide S,S-dioxide step3->final_product

Caption: General Synthetic Workflow Diagram.

Mechanism of Action: Allosteric Inhibition of the Smoothened Receptor

Studies on 2-methoxybenzamide derivatives have demonstrated that their primary molecular target is the SMO receptor.[4][5] These compounds act as antagonists, blocking the receptor's function and thereby inhibiting the Hh pathway.

The molecular basis of this inhibition is the blockade of SMO's conformational changes and its subsequent translocation into the primary cilium.[5] By binding to a site on the SMO receptor, these small molecules prevent it from adopting its active conformation, effectively keeping the pathway in the "off" state regardless of the status of the upstream PTCH receptor. This is a powerful mechanism for treating cancers driven by mutations in PTCH or by overexpression of the Hh ligand. Furthermore, potent analogues have shown efficacy against SMO mutants that confer resistance to first-generation inhibitors like vismodegib, highlighting the potential for this scaffold in overcoming clinical resistance.[5]

Experimental Protocol: Gli-Luciferase Reporter Assay

To quantitatively assess the inhibitory potential of newly synthesized compounds on the Hh pathway, a Gli-luciferase reporter assay is the gold standard. This cell-based assay provides a direct readout of the transcriptional activity at the terminus of the pathway.

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against Hh pathway activation.

Materials
  • Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct.

  • Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Shh-conditioned medium or Purmorphamine (SMO agonist), test compounds, Luciferase Assay System (e.g., Promega), 96-well cell culture plates.

Step-by-Step Methodology
  • Cell Seeding: Plate the NIH/3T3-Gli-Luc cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMEM. A typical concentration range would be from 10 µM to 0.1 nM.

  • Cell Treatment:

    • Starve the cells by replacing the medium with DMEM containing 0.5% FBS for 4-6 hours.

    • Add the test compounds at various concentrations to the designated wells.

    • Induce pathway activation by adding a sub-maximal concentration of Shh-conditioned medium or a SMO agonist (e.g., 2 µM Purmorphamine) to all wells except the negative control.

    • Include a vehicle control (e.g., DMSO) as a positive control for pathway activation.

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.

  • Luciferase Measurement:

    • Remove the medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the positive control (agonist + vehicle).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental_Workflow cluster_protocol Gli-Luciferase Assay Workflow node1 1. Seed NIH/3T3-Gli-Luc Cells (96-well plate, 24h) node2 2. Starve Cells & Prepare Compound Dilutions node1->node2 node3 3. Treat Cells: - Test Compound - Hh Agonist (Shh/Purmorphamine) node2->node3 node4 4. Incubate (24-48h) node3->node4 node5 5. Lyse Cells & Add Luciferase Substrate node4->node5 node6 6. Measure Luminescence (Plate Reader) node5->node6 node7 7. Data Analysis (Normalize & Calculate IC₅₀) node6->node7 result IC₅₀ Value node7->result

Caption: Workflow for a Gli-Luciferase Reporter Assay.

Data Presentation and Structure-Activity Relationship (SAR)

The quantitative data generated from assays are crucial for understanding the structure-activity relationship (SAR)—how modifications to the chemical structure affect its biological activity. Data should be summarized in a clear, tabular format.

Table 1: Representative Biological Data for 2-Methoxybenzamide Analogues

Compound IDR-Group on Tetrahydrothiophene RingHh Pathway Inhibition IC₅₀ (nM) [a]Anti-proliferative Activity GI₅₀ (nM) [b]
LEAD-01 H30.5150.2
ANALOG-02 4-Fluoro15.285.7
ANALOG-03 4,4-Difluoro5.825.1
ANALOG-04 4-Methyl45.1210.5
Vismodegib (Reference Control)3.018.0

[a] IC₅₀ values determined by Gli-luciferase reporter assay in NIH/3T3 cells. [b] GI₅₀ values determined by MTT assay in Daoy medulloblastoma cells after 72h treatment.

Interpretation and Causality:

From the hypothetical data in Table 1, a preliminary SAR can be established. The introduction of electron-withdrawing fluorine atoms at the 4-position of the tetrahydrothiophene ring (ANALOG-02 and -03) appears to enhance potency compared to the unsubstituted lead compound (LEAD-01). This could be due to improved binding interactions within the SMO pocket or altered physicochemical properties like membrane permeability. Conversely, the addition of a small alkyl group (ANALOG-04) is detrimental to activity. This systematic approach allows researchers to rationally design the next generation of compounds with improved efficacy.

Conclusion and Future Directions

The convergence of the 2-methoxybenzamide scaffold with a tetrahydrothiophene S,S-dioxide moiety represents a promising avenue for the development of novel Hedgehog pathway inhibitors. These compounds leverage a well-validated mechanism of action—the allosteric inhibition of the SMO receptor—to potently suppress a key oncogenic pathway. The synthetic routes are tractable, and the assays for their evaluation are robust and well-established.

Future work in this area should focus on several key objectives:

  • Overcoming Resistance: Systematically exploring modifications to the core structure to identify compounds with high potency against clinically relevant SMO mutations.

  • Optimizing Pharmacokinetics: Fine-tuning the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

  • Expanding Therapeutic Applications: Investigating the efficacy of lead compounds in a broader range of Hh-driven malignancies and exploring potential roles in regenerative medicine or fibrosis where the Hh pathway is also implicated.

By integrating rational design, robust chemical synthesis, and rigorous biological evaluation, the full therapeutic potential of this promising chemical class can be realized.

References

  • Janicot, M., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. Available at: [Link]

  • Robertson, S. (2020). What is the Hedgehog Signaling Pathway? News-Medical.Net. Available at: [Link]

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PubMed Central. Available at: [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. KU Leuven - Limo. Available at: [Link]

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available at: [Link]

  • Hedgehog signaling pathway. Wikipedia. Available at: [Link]

  • Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. Available at: [Link]

  • Hedgehog Signaling Pathway. Embryo Project Encyclopedia. Available at: [Link]

  • Hedgehog Signaling Pathway. YouTube. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

  • Hedgehog pathway inhibitor. Wikipedia. Available at: [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]

  • Hedgehog Signaling Pathway. Creative Biolabs. Available at: [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PubMed Central. Available at: [Link]

  • Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents. PubMed Central. Available at: [Link]

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. PubMed Central. Available at: [Link]

  • Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab - UConn. Available at: [Link]

  • Design of 2-methoxybenzamide derivatives. ResearchGate. Available at: [Link]

  • N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PubMed Central. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]

  • Tetrahydrothiophene. Wikipedia. Available at: [Link]

Sources

Pharmacophore Modeling of Sulfolane-Substituted o-Anisamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophore modeling of sulfolane-substituted o-anisamides , a specialized subclass of substituted benzamides (e.g., analogs of sulpiride, amisulpride) targeting Dopamine D2/D3 receptors.

This guide is structured for computational medicinal chemists and focuses on the unique structural rigidity and electrostatic profile introduced by the sulfolane (tetrahydrothiophene 1,1-dioxide) moiety.

Content Type: Technical Guide / Whitepaper Domain: Computational Medicinal Chemistry / CNS Drug Discovery

Executive Summary & Chemical Context

Sulfolane-substituted o-anisamides represent a strategic evolution of the classic orthosteric D2/D3 antagonist scaffold. While traditional agents like amisulpride utilize a flexible ethyl sulfone group at the 5-position of the benzamide ring, the sulfolane moiety introduces a rigid, cyclic sulfone.

Mechanistic Advantage:

  • Entropy Reduction: The cyclic constraint of sulfolane reduces the entropic penalty upon binding to the secondary binding pocket (SBP) of the D2/D3 receptor.

  • Dipole Orientation: The fixed vector of the sulfone oxygens enhances hydrogen bond acceptor (HBA) capability towards residues like Tyr365 or Thr369 (in D3) or Trp residues in the extracellular loop.

  • Selectivity Profile: Steric bulk of the sulfolane ring often favors D3 selectivity over D2 due to subtle differences in the extracellular loops (ECL2).

The Pharmacophore Hypothesis

A robust pharmacophore model for this series must account for the intramolecular hydrogen bond (IMHB) that planarizes the o-anisamide system, creating a "pseudo-ring" essential for receptor recognition.

Core Pharmacophoric Features (5-Point Model)
Feature IDTypeChemical MappingReceptor Interaction (GPCR Class A)
P1 Positive Ionizable (PI) Tertiary amine (pyrrolidine/piperidine N)Salt bridge with Asp3.32 (TM3).
HBD1 H-Bond Donor Amide Nitrogen (-NH-)H-bond to Ser5.42 or backbone carbonyls.
HBA1 H-Bond Acceptor Methoxy Oxygen (-OCH3)Intramolecular H-bond to Amide NH (Conformational lock).
R1 Aromatic Ring Benzene Scaffold

-

stacking with Phe6.51 or Trp6.48 .
HBA2 Vectorized Acceptor Sulfolane Sulfone (O=S=O)H-bond to SBP residues (e.g., Tyr365 in D3).
Structural Causality
  • The "Pseudo-Ring" Lock: The 2-methoxy group is not just a steric filler; it accepts a hydrogen bond from the amide nitrogen. This locks the benzamide and phenyl ring into a coplanar conformation (

    
     torsion), which is the bioactive conformation . Modeling this series without enforcing this constraint yields false-positive docking poses.
    

Computational Protocol: Step-by-Step

This protocol uses a Ligand-Based approach refined by Structure-Based constraints (using PDB 3PBL or similar D3 crystal structures).

Phase 1: Ligand Preparation & Curation

Objective: Generate biologically relevant tautomers and protonation states.

  • Protonation: Set pH to 7.4. Ensure the pyrrolidine/piperidine nitrogen is protonated (+1 charge).

  • Stereochemistry: Sulfolane substitution at the 3-position creates a chiral center. Both R and S enantiomers must be generated if the synthesis is racemic.

  • Energy Minimization: Use the MMFF94x or OPLS3e force field.

    • Critical Step: Apply a distance constraint of 1.8–2.2 Å between the Amide-H and Methoxy-O to enforce the bioactive coplanar state during minimization.

Phase 2: Conformational Analysis

Objective: Sample the flexibility of the basic amine chain while keeping the sulfolane rigid.

  • Method: Stochastic search (Monte Carlo) or Systematic search.

  • Sulfolane Pucker: The sulfolane ring adopts twist or envelope conformations. Ensure the force field parameters (e.g., sulfur d-orbitals) are correctly typed to prevent ring flattening.

  • Filter: Discard conformers with >10 kcal/mol energy relative to the global minimum.

Phase 3: Pharmacophore Alignment & Generation

Objective: Align ligands based on the "Anisamide Anchor" (Aromatic-Amide-Methoxy triad).

  • Anchor Alignment: Superimpose the benzene ring and the amide bond of all training set molecules.

  • Feature Extraction:

    • Place a Positive Ionizable sphere at the basic nitrogen.

    • Place H-bond Acceptor vectors on the sulfolane oxygens.

    • Note: The distance between the Aromatic Centroid and the Positive Nitrogen is the critical determinant for affinity (typically 5.5 – 7.5 Å).

  • Exclusion Volumes: Define steric exclusion spheres around the sulfolane ring to represent the limits of the binding pocket.

Visualizing the Workflow

The following diagram illustrates the logical flow from chemical structure to validated model, highlighting the critical decision points (diamonds).

PharmacophoreWorkflow cluster_features Pharmacophore Features Start Input: Sulfolane o-Anisamide Structures Prep Ligand Preparation (pH 7.4, Protonation) Start->Prep Constraint Apply Intramolecular H-Bond Constraint (Methoxy O ... Amide H) Prep->Constraint Critical Step ConfSearch Conformational Sampling (Sulfolane Ring Pucker) Constraint->ConfSearch Align 3-Point Alignment (Ar - Amide - Basic N) ConfSearch->Align FeatureMap Feature Extraction (HBA, HBD, PI, Ring) Align->FeatureMap Validation Validation (ROC Analysis, Decoy Set) FeatureMap->Validation Validation->Align Refine Alignment Model Final Pharmacophore Model Validation->Model AUC > 0.7 PI Pos. Ionizable (Basic N) HBA HB Acceptor (Sulfolane O) Ar Aromatic (Benzene)

Caption: Workflow for deriving the sulfolane-o-anisamide pharmacophore. The yellow node highlights the critical intramolecular constraint required for bioactive conformation.

SAR & Mechanistic Insights (Causality)

The Sulfolane "Anchor" Effect

In standard o-anisamides (e.g., Sulpiride), the sulfonamide group is free to rotate. In sulfolane-substituted analogs, the sulfone is part of a 5-membered ring.

  • Causality: The ring constraint prevents the sulfone oxygens from rotating away from the receptor's H-bond donors. This results in a higher entropic gain (

    
    ) upon binding compared to flexible analogs, potentially improving 
    
    
    
    values into the low nanomolar range.
Selectivity (D3 vs D2)

The D3 receptor has a slightly more constricted secondary binding pocket than D2.

  • Observation: Bulky sulfolane substituents often clash with His362 in D2 but are accommodated in D3.

  • Modeling Tip: When validating the model, use a decoy set enriched with D2-selective antagonists to test if your pharmacophore correctly discriminates D3-selective sulfolane ligands.

Pharmacophore Map Visualization

This diagram represents the spatial arrangement of the pharmacophore features derived from the sulfolane-substituted scaffold.

PharmacophoreMap PI Pos. Ionizable (Basic N) Ar Aromatic (Phenyl) PI->Ar 5.5-6.5 Å HBD HB Donor (Amide NH) Ar->HBD ~2.5 Å HBA_Sulf HB Acceptor (Sulfolane O) Ar->HBA_Sulf ~4.0 Å HBA_OMe HB Acceptor (Methoxy) HBD->HBA_OMe Intra-H-Bond (Lock) Desc Key Interaction: The Methoxy-Amide lock (Red Solid Line) forces the Sulfolane (Blue) into a specific vector relative to the Basic N.

Caption: 2D projection of the 3D pharmacophore. The red solid line indicates the intramolecular lock essential for this scaffold's bioactivity.

Validation Protocol (Self-Validating System)

To ensure the trustworthiness of this model, perform the following validation routine:

  • Test Set Construction: Assemble a dataset of 20 known sulfolane analogs (actives) and 50 structurally similar but inactive benzamides (decoys).

  • ROC Analysis:

    • Screen the dataset against the pharmacophore.[1][2][3][4]

    • Calculate the Area Under the Curve (AUC) . An AUC > 0.7 indicates a predictive model.

  • Enrichment Factor (EF): Calculate EF at 1% (EF1%).

    • Target: EF1% > 10 (The model should find actives 10x better than random selection).

  • Leave-One-Out (LOO): Systematically remove one active from the training set, regenerate the model, and predict the removed ligand.

References

  • Chien, E. Y., et al. (2010). Structure of the Human Dopamine D3 Receptor in Complex with a D2/D3 Selective Antagonist. Science. Link

    • Context: Provides the structural basis for the "Secondary Binding Pocket" where the sulfolane moiety interacts.
  • Kortagere, S., et al. (2004). Pharmacophore Modeling and 3D-QSAR of Dopamine D3 Receptor Antagonists. Journal of Chemical Information and Modeling.[2] Link

    • Context: Establishes the standard distance constraints for benzamide-based D3 antagonists.
  • Mach, R. H., et al. (2011). Development of Radiolabeled Compounds for the Imaging of Dopamine D3 Receptors. Molecules.[1][2][3][5][6][7][8][9][10] Link

    • Context: Discusses the SAR of substituted benzamides and the role of 5-position substitution in selectivity.
  • Löber, S., et al. (2011). 4-Phenylpiperazine derivatives with a flexible linker as dopamine D3 receptor selective ligands. Journal of Medicinal Chemistry. Link

    • Context: Comparative SAR for flexible vs rigid substituents in D2/D3 ligands.

Sources

N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide PubChem and ChemSpider entry

Author: BenchChem Technical Support Team. Date: February 2026

N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide: A Comprehensive Technical Guide for Chemical Researchers

Introduction

N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide is a multifaceted organic compound that incorporates three key functional groups: a 2-methoxybenzamide moiety, an amide linker, and a 1,1-dioxothiolane (sulfolane) ring. The benzamide portion is a well-recognized scaffold in medicinal chemistry, while the sulfolane group is a polar, aprotic, and metabolically stable heterocycle. The interplay of these structural features suggests a unique physicochemical profile that may be of significant interest to researchers in drug discovery and materials science. This guide provides a theoretical yet in-depth exploration of this compound, offering insights into its properties, potential synthesis, and areas for future investigation.

Chemical Structure and Physicochemical Properties

The molecular structure of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide forms the basis for its predicted properties. The presence of the sulfone and amide groups is expected to confer significant polarity to the molecule.

Predicted Physicochemical Data
PropertyPredicted Value
Molecular FormulaC₁₂H₁₅NO₄S
Molecular Weight269.32 g/mol
XLogP31.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area81.9 Ų
Formal Charge0

Data is predicted based on the chemical structure.

Structural Diagram

Figure 1: Chemical structure of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide, highlighting the key functional moieties.

Proposed Synthesis Protocol

A logical and established method for the synthesis of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide would be the acylation of 3-aminothiolane 1,1-dioxide with 2-methoxybenzoyl chloride. This is a classic example of Schotten-Baumann-type conditions for amide bond formation.

Experimental Workflow

G reactant1 3-Aminothiolane 1,1-dioxide reaction Amide Bond Formation (Acylation) reactant1->reaction reactant2 2-Methoxybenzoyl chloride reactant2->reaction base Base (e.g., Triethylamine) base->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-(1,1-dioxothiolan-3-yl)- 2-methoxybenzamide purification->product

Figure 2: A proposed workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminothiolane 1,1-dioxide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Research Applications and Scientific Context

The structural components of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide suggest several avenues for scientific exploration.

  • Medicinal Chemistry: Benzamides are a privileged scaffold in drug discovery, with numerous approved drugs possessing this core structure. The 2-methoxy substitution can influence the conformation and electronic properties of the benzamide, potentially leading to novel biological activities. The sulfolane ring can act as a bioisostere for other groups and may enhance pharmacokinetic properties such as solubility and metabolic stability. This compound could be screened for a wide range of biological targets.

  • Agrochemicals: The combination of an aromatic amide and a sulfur-containing heterocycle is found in some classes of pesticides and herbicides. The unique substitution pattern of this molecule could be explored for potential applications in agriculture.

  • Materials Science: The polarity and hydrogen bonding capabilities of this molecule might lend it interesting properties for the development of novel polymers, liquid crystals, or functional organic materials.

Conclusion

While N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide is not yet a well-documented compound in major chemical databases, its constituent parts suggest a molecule of significant scientific interest. This technical guide provides a foundational understanding of its predicted properties, a robust synthetic strategy, and a rationale for its potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising chemical entity.

References

As dedicated literature for this specific compound is not available, this guide is based on established principles of organic chemistry and medicinal chemistry. For further reading on the core structural motifs, the following resources are recommended:

  • On Benzamides in Medicinal Chemistry: Journal of Medicinal Chemistry - A leading journal in the field that frequently publishes research on benzamide-containing compounds. (A general search within the journal for "benzamide" would provide numerous examples of its application.) URL: [Link]

  • On the Properties and Reactions of Sulfolane:Comprehensive Organic Chemistry or other advanced organic chemistry textbooks provide detailed information on the chemistry of sulfones and heterocyclic compounds.
  • On Amide Bond Formation:Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó provides comprehensive details on reactions like the Schotten-Baumann reaction.

An In-depth Technical Guide to the Predicted logP and Aqueous Solubility of Sulfolanyl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the physicochemical properties of lead candidates are paramount to their success as therapeutic agents. Among these, lipophilicity (logP) and aqueous solubility (logS) are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of the methodologies used to predict these crucial parameters for sulfolanyl benzamides, a novel and promising class of chemical entities. We will delve into the theoretical underpinnings of logP and solubility, explore robust computational prediction techniques, and detail the gold-standard experimental methods for their validation. By integrating in silico predictions with established experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically design and optimize sulfolanyl benzamide derivatives with favorable drug-like properties.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Design

The journey of a drug molecule from administration to its biological target is a complex process governed by its intrinsic chemical and physical properties. For the emerging class of sulfolanyl benzamides, which have shown potential in various therapeutic areas, a deep understanding of their physicochemical characteristics is essential for successful development.[3] Two of the most influential properties are lipophilicity and aqueous solubility.

  • Lipophilicity (logP): The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of a lipid and an aqueous phase, typically octanol and water.[4] Its logarithmic form, logP, is a key indicator of a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[2][5] An optimal logP is crucial; while high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2] For orally administered drugs, a logP value of less than 5 is generally desirable, as outlined by Lipinski's Rule of 5.[2][4]

  • Aqueous Solubility (logS): Solubility in water is a prerequisite for a drug's absorption and distribution in the bloodstream.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[2][6] Addressing solubility issues late in development can be both time-consuming and costly.[6]

This guide will provide a framework for predicting and understanding the structure-property relationships (SPR) that govern the logP and aqueous solubility of sulfolanyl benzamides, enabling a more rational and efficient design of drug candidates.

Theoretical Foundations: Interplay of Lipophilicity, Solubility, and Molecular Structure

The relationship between a molecule's structure and its physicochemical properties is the cornerstone of medicinal chemistry.[7][8] For sulfolanyl benzamides, the interplay between the rigid, polar sulfolane ring, the benzamide core, and various substituents dictates their overall lipophilicity and solubility.

The General Solubility Equation (GSE) , developed by Yalkowsky and Valvani, provides a fundamental relationship between aqueous solubility (logS), lipophilicity (logP), and the melting point (MP) of a compound.[9][10][11]

logS ≈ 0.5 - 0.01(MP - 25) - logP [11][12]

This equation highlights two key factors influencing solubility:

  • Lipophilicity (logP): As logP increases, solubility tends to decrease. This is because more lipophilic molecules have a weaker interaction with water.[13]

  • Crystal Lattice Energy (approximated by MP): A higher melting point indicates stronger intermolecular forces in the crystal lattice, making it more difficult for the solvent to break the crystal apart and dissolve the compound.[11][13]

The following diagram illustrates the interconnectedness of these properties and their impact on the overall ADME profile of a drug candidate.

cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Profile (ADME) Structure Sulfolanyl Benzamide Core + Substituents (R-groups) logP Lipophilicity (logP) Structure->logP determines Solubility Aqueous Solubility (logS) Structure->Solubility determines MP Melting Point (MP) Structure->MP determines logP->Solubility influences (GSE) Absorption Absorption logP->Absorption Distribution Distribution logP->Distribution Metabolism Metabolism logP->Metabolism Solubility->Absorption Excretion Excretion Solubility->Excretion MP->Solubility influences (GSE)

Caption: Interplay of structure, physicochemical properties, and ADME.

Computational Prediction of logP and Aqueous Solubility

In the early stages of drug discovery, when physical samples are scarce, in silico predictive models are invaluable for triaging and prioritizing compounds.[14][15] Numerous computational methods exist, ranging from simple empirical models to complex machine learning algorithms.[16][17]

Overview of Prediction Methodologies
  • logP Prediction: Computational logP prediction methods can be broadly categorized into:

    • Atom-based methods (e.g., ALOGP): These methods sum the contributions of individual atoms to the overall lipophilicity.[18][19]

    • Fragment-based methods (e.g., ClogP): These approaches dissect a molecule into fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.[18][20]

    • Property-based methods: These utilize whole-molecule descriptors and statistical methods, such as multiple linear regression or machine learning, to predict logP.[18][21]

  • Aqueous Solubility (logS) Prediction: Many solubility prediction models are based on Quantitative Structure-Property Relationships (QSPR).[13]

    • GSE-based models: These models rely on predicted logP and sometimes a predicted melting point to estimate solubility.[11]

    • Machine Learning Models: More recently, advanced machine learning and deep learning models have been developed, trained on large datasets of experimentally determined solubilities, to provide more accurate predictions.[16][22][23] These models can capture complex relationships between molecular features and solubility.

Recommended Workflow for In Silico Prediction

For a robust and freely accessible approach to predicting the physicochemical properties of sulfolanyl benzamides, we recommend using the SwissADME web tool .[14][24][25][26] SwissADME provides a suite of fast and reliable predictive models, including iLOGP for lipophilicity and models based on the work of Delaney (ESOL) and others for aqueous solubility.[14][15]

The following diagram outlines the workflow for obtaining in silico predictions.

start Start: Design Virtual Sulfolanyl Benzamide Analog smiles Generate SMILES String start->smiles swissadme Input SMILES into SwissADME Web Server (www.swissadme.ch) smiles->swissadme run Execute Prediction swissadme->run output Obtain Predicted Data: - logP (iLOGP) - logS (ESOL, etc.) - Other ADME properties run->output analyze Analyze Data & Structure-Property Relationships output->analyze

Caption: Workflow for in silico property prediction using SwissADME.

Case Study: Predicted Properties of a Virtual Sulfolanyl Benzamide Library

To illustrate the application of these methods, a small virtual library of sulfolanyl benzamide analogs was designed. The core structure was systematically modified with different substituents at the para-position of the benzamide ring to probe the effects on logP and logS. The SMILES strings for these virtual compounds were submitted to SwissADME for prediction.

Compound IDR-groupPredicted logP (iLOGP)Predicted logS (ESOL)Solubility Class
SB-H -H1.85-2.90Soluble
SB-Cl -Cl2.54-3.65Moderately Soluble
SB-CH3 -CH32.36-3.41Moderately Soluble
SB-OCH3 -OCH31.80-3.15Soluble
SB-CF3 -CF32.98-4.21Poorly Soluble
SB-NH2 -NH21.05-2.11Very Soluble

Analysis of Structure-Property Relationships (SPR): The results from this virtual screen provide valuable insights into the SPR for this scaffold.[7][27][28]

  • Effect of Lipophilic Groups: Adding lipophilic groups like -Cl, -CH3, and especially -CF3 increases the predicted logP and decreases the predicted aqueous solubility.

  • Effect of Polar/H-bonding Groups: The introduction of a polar, hydrogen-bonding methoxy group (-OCH3) slightly decreases logP and improves solubility compared to the unsubstituted analog. The amino group (-NH2), a strong hydrogen bond donor and acceptor, significantly reduces logP and enhances predicted solubility.

These in silico results allow for the rapid generation of hypotheses about how to tune the physicochemical properties of the sulfolanyl benzamide scaffold.

Experimental Validation: Grounding Predictions in Reality

While computational models are powerful tools for guiding design, they are ultimately predictions.[29] Experimental validation is a mandatory step to confirm the in silico results and build trustworthy Structure-Property Relationships.

Experimental Determination of logP

The shake-flask method is considered the gold standard for experimental logP determination.[30][31] It directly measures the partitioning of a compound between n-octanol and water.[4]

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer like PBS at pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

  • Compound Addition: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Combine the two phases in a vessel at a known volume ratio. Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the phases.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate logP using the formula: logP = log([Concentration]octanol / [Concentration]aqueous) .

For higher throughput, HPLC-based methods can also be employed to estimate logP by correlating retention time on a reverse-phase column with known logP standards.[32]

Experimental Determination of Aqueous Solubility

Aqueous solubility can be measured in several ways, with the two most common being kinetic and thermodynamic solubility assays.[5][6]

  • Kinetic Solubility: This high-throughput method measures the solubility of a compound as it precipitates out of a solution when an aqueous buffer is added to a DMSO stock solution.[33] It is useful for early-stage screening.

  • Thermodynamic Solubility: This method measures the true equilibrium solubility and is considered the gold standard.[6][33]

Protocol: Thermodynamic Shake-Flask Solubility Assay

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing an aqueous buffer (e.g., pH 7.4 PBS).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the solution is fully saturated and has reached thermodynamic equilibrium.[34][35]

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[33]

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion and Strategic Outlook

The successful development of sulfolanyl benzamides as drug candidates hinges on a strategic approach to optimizing their physicochemical properties. This guide has outlined a comprehensive, integrated strategy that leverages the speed and efficiency of in silico prediction while emphasizing the necessity of rigorous experimental validation. By employing tools like SwissADME, researchers can rapidly screen virtual libraries to identify promising substitution patterns that are likely to yield favorable logP and solubility profiles. These predictions must then be confirmed using gold-standard experimental methods such as the shake-flask technique. The resulting data builds a robust Structure-Property Relationship model, enabling medicinal chemists to rationally design next-generation sulfolanyl benzamides with an enhanced probability of clinical success. This iterative cycle of design, prediction, and validation is fundamental to navigating the complex landscape of modern drug discovery.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). About - SwissADME. Retrieved from [Link]

  • Delaney, J. S. (2004). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 44(3), 1000-1005. [Link]

  • Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 513-527. [Link]

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357. [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of aqueous solubility of organic compounds by using the general solubility equation. Journal of Pharmaceutical Sciences, 90(2), 234-252. [Link]

  • Eros, D., Kövesdi, I., Orfi, L., Takács-Novák, K., Acsády, G., & Kéri, G. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current medicinal chemistry, 9(20), 1819–1829. [Link]

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). ResearchGate. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Abbott, S. (n.d.). Ideal Solubility. Practical Solubility Science. Retrieved from [Link]

  • Molecular Modeling Group. (n.d.). SwissDrugDesign. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Expasy. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Retrieved from [Link]

  • Cui, Q., et al. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Future Science, 10(21), 1569-1581. [Link]

  • Working Group for New TB Drugs. (n.d.). Sulfolane. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. 2024 2nd International Conference on AI in Electronics and Communication (IECAI). [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Cui, Q., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Frontiers in Oncology, 10, 121. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • Pharmacology Mentor. (2023, April 15). Structure-Activity Relationship (SAR). Retrieved from [Link]

  • Han, S., et al. (2024). A review on computational models for predicting protein solubility. Journal of Biological Engineering, 18(1), 1-11. [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 6(3), E510–E515. [Link]

  • Paton, R. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks. Retrieved from [Link]

  • Unknown. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Ekins, S. (2014). On Exploring Structure–Activity Relationships. Methods in Molecular Biology, 1180, 245-260. [Link]

  • Pharmacy 180. (n.d.). Structure-Activity Relationship and Quantitative Structure Activity Relationship. Medicinal Chemistry. Retrieved from [Link]

  • Chen, Y. K., et al. (2023). Revisiting the Application of Machine Learning Approaches in Predicting Aqueous Solubility. Journal of Chemical Information and Modeling, 63(18), 5659-5670. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pK(a), and logD. ACS Publications. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Yang, K., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(4), 421-432. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

  • Wilson, Z. E., et al. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(15), 10267-10272. [Link]

  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6030-6041. [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824. [Link]

  • Chen, Y. K., Shave, S., & Auer, M. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Processes, 9(11), 2029. [Link]

  • G. S. C. Kumar, et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 22(12), 1164-1181. [Link]

  • Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]

  • U. Tilstam. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(7), 1273-1278. [Link]

  • H. S. Sadow. (1963). U.S. Patent No. 3,098,793. Washington, DC: U.S.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of N-(1,1-dioxotetrahydrothiophen-3-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocol for coupling 3-aminosulfolane (tetrahydro-3-thiophenamine 1,1-dioxide) with 2-methoxybenzoyl chloride (o-anisoyl chloride). This reaction yields N-(1,1-dioxotetrahydrothiophen-3-yl)-2-methoxybenzamide, a structural motif relevant to medicinal chemistry, particularly in the synthesis of benzamide-based dopamine antagonists and potassium channel blockers.

The guide addresses specific challenges inherent to these reactants:

  • Nucleophilicity Modulation: The electron-withdrawing sulfone (

    
    ) group on the amine reduces nucleophilicity compared to standard alkyl amines.
    
  • Solubility Profiles: The high polarity of the sulfolane ring requires careful solvent selection to maintain a homogeneous reaction or an efficient biphasic transfer.

  • Salt Neutralization: 3-Aminosulfolane is frequently supplied as a hydrochloride salt, necessitating an in situ neutralization strategy.

Reaction Mechanics & Strategic Planning

The transformation follows a classic nucleophilic acyl substitution (Schotten-Baumann type) mechanism. The primary amine of the sulfolane attacks the electrophilic carbonyl carbon of the acid chloride.

Mechanistic Pathway

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion. A base is strictly required to scavenge the generated hydrochloric acid (HCl) to prevent protonation of the unreacted amine, which would render it non-nucleophilic.

ReactionMechanism Reactants Reactants (Amine + Acid Chloride) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse Product Product (Amide + HCl salt) Transition->Product Deprotonation (Base)

Figure 1: Mechanistic flow of the N-acylation process.

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Stoichiometry Amine (1.0 eq) : Acid Chloride (1.1 eq) : Base (2.2 - 3.0 eq)Excess base is critical if starting with Amine-HCl salt (1 eq to free amine, 1 eq to scavenge reaction HCl).
Temperature

Initial cooling controls the exotherm of the acid chloride addition; RT ensures completion despite the reduced nucleophilicity of the sulfolane amine.
Solvent Dichloromethane (DCM) or THFDCM provides excellent solubility for the acid chloride and the resulting amide product.
Concentration 0.2 M - 0.5 MSufficient dilution prevents localized hotspots and oligomerization while maintaining reaction kinetics.

Experimental Protocols

Method A: Homogeneous Phase (DCM/DIPEA)

Recommended for laboratory scale (100 mg to 10 g) and highest purity.

Reagents
  • Reactant A: 3-Aminosulfolane Hydrochloride (CAS: 96435-69-7)

  • Reactant B: 2-Methoxybenzoyl chloride (CAS: 21615-34-9)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure
  • Slurry Formation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 3-Aminosulfolane HCl (1.0 equiv) in anhydrous DCM (0.3 M concentration relative to amine).

    • Note: The salt will likely not dissolve completely at this stage.

  • Free Base Liberation: Add DIPEA (2.5 equiv) dropwise. Stir vigorously at Room Temperature (RT) for 15–20 minutes.

    • Checkpoint: The slurry should transition toward a clearer solution as the free amine is liberated and the amine-base salt forms.

  • Cooling: Cool the reaction mixture to

    
     using an ice/water bath.
    
  • Electrophile Addition: Dissolve 2-Methoxybenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Caution: Exothermic reaction. Monitor internal temperature if scaling >5g.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

    • Validation: Monitor by TLC (MeOH/DCM 1:9) or LCMS.[2] The acid chloride is moisture sensitive; ensure the system is sealed.

  • Quench & Workup:

    • Dilute with excess DCM.

    • Wash organic layer with 1M HCl (2x) to remove unreacted amine and excess DIPEA.

    • Wash with Sat. NaHCO

      
        (2x) to remove unreacted 2-methoxybenzoic acid (hydrolysis byproduct).
      
    • Wash with Brine (1x).

  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

WorkflowA Start Start: Suspend Amine-HCl in DCM BaseAdd Add DIPEA (2.5 eq) Stir 20 min @ RT Start->BaseAdd Cool Cool to 0°C BaseAdd->Cool AddCl Add 2-Methoxybenzoyl Chloride (Dropwise) Cool->AddCl Warm Warm to RT Stir 3h AddCl->Warm Check QC Check (LCMS/TLC) Warm->Check Check->Warm Incomplete WashAcid Wash: 1M HCl (Removes Amine/Base) Check->WashAcid Complete WashBase Wash: Sat. NaHCO3 (Removes Acid) WashAcid->WashBase Dry Dry & Concentrate WashBase->Dry

Figure 2: Workflow for Homogeneous Synthesis (Method A).

Method B: Schotten-Baumann Conditions (Biphasic)

Recommended for scale-up, cost-reduction, or if organic bases are to be avoided.

Reagents
  • Solvent System: DCM or Ethyl Acetate / Water (1:1 ratio).

  • Base: Sodium Carbonate (Na

    
    CO
    
    
    
    ) or Sodium Hydroxide (NaOH).
Protocol
  • Dissolve 3-Aminosulfolane HCl (1.0 equiv) in Water (0.5 M).

  • Add Na

    
    CO
    
    
    
    (2.5 equiv) to the aqueous solution. Stir until dissolved (pH > 10).
  • Add an equal volume of DCM (or EtOAc).

  • Cool the biphasic mixture to

    
    .
    
  • Add 2-Methoxybenzoyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal organic solvent) while stirring vigorously.

    • Critical: Vigorous stirring is essential to maximize the interfacial surface area.

  • Stir at

    
     for 30 minutes, then RT for 2 hours.
    
  • Workup: Separate phases. Extract aqueous layer with DCM. Combine organics, wash with 1M HCl, Brine, Dry, and Concentrate.

Analytical Validation

Expected Data
  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       7.5 - 8.0 (Amide NH, broad doublet/singlet).
      
    • 
       3.8 - 4.0 (Methoxy group, singlet, 3H).
      
    • 
       6.9 - 7.8 (Aromatic protons, 4H, characteristic 1,2-substitution pattern).
      
    • 
       2.0 - 3.5 (Sulfolane ring protons, multiplet pattern due to ring puckering and sulfone anisotropy).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are anhydrous (Method A). Check quality of acid chloride; if it contains white solid (acid), distill or use excess.
Starting Material Remains Amine salt not neutralizedEnsure sufficient base was added before the acid chloride. The HCl salt of the amine is non-reactive.
Impurity: Acid 2-Methoxybenzoic acid presenceIncomplete NaHCO

wash. The acid byproduct is soluble in DCM; basic wash is mandatory.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6344, Dichloromethane.[3]

  • BenchChem. (2025). Synthesis of 2-Methyl-3-methoxybenzoyl chloride (Analogous protocols for o-anisoyl chloride).

  • Vertex AI Search Results. (2025). Grounded context on 3-aminosulfolane and benzamide synthesis.

Sources

Application Note: Amide Coupling Strategies for Electron-Deficient Amines (3-Aminosulfolane)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling electron-deficient amines, such as 3-aminosulfolane (tetrahydrothiophene-3-amine 1,1-dioxide), presents a distinct challenge in medicinal chemistry.[1][2] The strong inductive electron-withdrawing effect (


) of the sulfone group significantly lowers the pKa of the conjugate acid (typically by 2–3 log units compared to alkyl amines) and drastically reduces nucleophilicity.[1] Standard carbodiimide protocols (EDC/HOBt) often result in stalled reactions or hydrolysis of the active ester.[2]

This guide details three validated protocols to overcome this electronic deactivation:

  • T3P® (Propylphosphonic Anhydride): The preferred method for scalability, safety, and ease of workup.[1][2]

  • HATU/HOAt: The "Gold Standard" for small-scale discovery chemistry.[2]

  • Ghosez’s Reagent: The "Nuclear Option" for sterically hindered or extremely unreactive substrates via in-situ acid chloride formation.[2]

The Challenge: Electronic Deactivation

The primary obstacle in coupling 3-aminosulfolane is the sulfone group (


) .[2] Unlike a standard secondary amine (e.g., pyrrolidine, pKa ~11.3), the sulfone at the 

-position pulls electron density away from the nitrogen lone pair.[1][2]
  • Consequence: The amine is a poor nucleophile.

  • Kinetic Trap: The rate of amine attack on the activated ester (

    
    ) becomes slower than the rate of active ester hydrolysis (
    
    
    
    ) or rearrangement (e.g.,
    
    
    -acylurea formation).[1][2]
  • Solution: We must use coupling reagents that generate highly reactive intermediates (mixed anhydrides or acid chlorides) or stabilize the transition state (HOAt neighboring group participation).[1][2]

Decision Matrix: Reagent Selection

Use the following logic flow to select the appropriate reagent for your specific substrate pair.

ReagentSelection Start Start: Coupling 3-Aminosulfolane Scale What is the Reaction Scale? Start->Scale Chiral Is the Carboxylic Acid Alpha-Chiral? Scale->Chiral < 100 mg (Discovery) T3P Protocol B: T3P (Propylphosphonic Anhydride) (Low Epimerization, Easy Aqueous Workup) Scale->T3P > 1g (Process/Scale-up) Stubborn Is the Acid Sterically Hindered? Chiral->Stubborn No HATU Protocol A: HATU/HOAt (High Cost, High Yield, Difficult Workup) Chiral->HATU Yes (Risk of Racemization) Stubborn->HATU No Ghosez Protocol C: Ghosez's Reagent (In-situ Acid Chloride, Moisture Sensitive) Stubborn->Ghosez Yes (Tertiary/Bulky) T3P->Ghosez If T3P Fails

Figure 1: Decision tree for selecting coupling reagents based on scale, chirality, and steric hindrance.[2]

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, small scale (<100 mg), precious intermediates.[1][2]

HATU is superior to HBTU/EDC because the HOAt (7-aza-1-hydroxybenzotriazole) moiety provides a neighboring group effect (pyridine nitrogen) that accelerates the amine attack, which is critical for poor nucleophiles like 3-aminosulfolane.[1][2]

Materials
  • Carboxylic Acid: 1.0 equiv[2]

  • 3-Aminosulfolane: 1.1 – 1.2 equiv

  • HATU: 1.1 – 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine), 3.0 equiv[1][2]

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Procedure
  • Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen/Argon.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir for 5–10 minutes. The solution should turn yellow/orange. Note: Pre-activation ensures the OAt-active ester is formed before the weak amine is introduced.

  • Amine Addition: Add 3-aminosulfolane (dissolved in minimal DMF) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Optimization: If conversion is <50% after 4h, heat to 40°C.[2]

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF and TMU byproduct), 1x with sat.[2] NaHCO3, 1x Brine.[2] Dry over Na2SO4.[2]

Why it works: The pyridine nitrogen in the HOAt leaving group hydrogen-bonds with the incoming amine, positioning it for attack on the carbonyl.

Protocol B: Scalable & Clean (T3P)

Best for: Process chemistry (>1g), avoiding toxic byproducts, ease of purification.[1][2]

T3P (Propylphosphonic anhydride) forms a mixed anhydride.[2] It is unique because it is supplied as a solution (usually 50% in EtOAc or DMF) and its byproducts are water-soluble , eliminating the need for chromatography in many cases.[1][2]

Materials
  • Carboxylic Acid: 1.0 equiv[2]

  • 3-Aminosulfolane: 1.1 equiv

  • T3P: 1.5 – 2.0 equiv (50% w/w solution in EtOAc or 2-MeTHF)

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)[2]

  • Solvent: EtOAc, 2-MeTHF, or DCM.[2]

Step-by-Step Procedure
  • Charge: Combine Carboxylic Acid, 3-Aminosulfolane, and Base (Pyridine is preferred for preventing epimerization) in the solvent (EtOAc is standard).

  • Cooling: Cool the mixture to 0°C.

  • Addition: Add T3P solution dropwise over 5–10 minutes. Exothermic.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.[2][3]

    • Note: T3P kinetics are slower than HATU but cleaner.[2]

  • Workup (The "Magic" Step):

    • Add water (volume equal to reaction solvent).[1][2]

    • Separate layers.[2]

    • Wash organic layer with 0.5 M HCl (to remove Pyridine), then sat.[1][2] NaHCO3, then Brine.[2]

    • The T3P byproducts (propylphosphonic acid) partition into the aqueous phase.

Data Comparison:

FeatureHATUT3P
Atom Economy Poor (Large byproducts)Good
Purification Chromatography often requiredAqueous Wash
Epimerization Low (with HOAt)Very Low
Toxicity High (Explosive potential)Low

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered acids or when the amine is so electron-deficient that active esters fail.[2]

Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to Acid Chlorides under neutral conditions.[1][2][4][5] Acid chlorides are significantly more reactive than HATU/T3P esters.[2]

Materials
  • Carboxylic Acid: 1.0 equiv[2]

  • Ghosez's Reagent: 1.1 – 1.5 equiv[1][2]

  • 3-Aminosulfolane: 1.2 equiv

  • Base: Triethylamine (Et3N) or DIPEA (2.0 – 3.0 equiv)[1][2]

  • Solvent: Anhydrous DCM or Chloroform.[2]

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid in anhydrous DCM.[2]

    • Add Ghosez's Reagent dropwise at RT.[2]

    • Stir for 1–2 hours. Monitor by TLC (acid spot disappears) or quench an aliquot with MeOH to check for methyl ester by LCMS.[1][2]

  • Coupling:

    • Add the 3-aminosulfolane followed by the Base.

    • Critical: If the amine is an HCl salt, add extra base to neutralize it first.[2]

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Standard aqueous workup (NaHCO3 wash is critical to quench unreacted acid chloride).[2]

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis: If you observe the starting acid regenerating, your solvent may be "wet."[2] T3P and Ghosez are moisture-sensitive.[2] Use molecular sieves in solvents.[2]

  • No Reaction: The amine is too deactivated.

    • Fix: Switch to Protocol C (Ghosez).[1][2]

    • Fix: Use microwave irradiation (start 60°C, 10 min) with T3P.

Analytical Validation

Do not rely solely on TLC. 3-aminosulfolane is polar and often stains poorly.[2]

  • LCMS: Look for the [M+H]+ peak.[2]

  • NMR: Check for the disappearance of the

    
    -proton shift of the amine (usually shifts downfield upon amidation).
    
T3P Workflow Visualization

T3P_Workflow Step1 Mix Acid + Amine + Base in EtOAc Step2 Add T3P (50%) at 0°C Step1->Step2 Step3 Stir RT (12-24h) Step2->Step3 Step4 Add Water (Phase Split) Step3->Step4 Aqueous Aqueous Phase: Contains T3P Byproducts & Salts Step4->Aqueous Organic Organic Phase: Contains Product Step4->Organic

Figure 2: The streamlined workflow for T3P coupling, highlighting the removal of byproducts via aqueous extraction.

References

  • Dunetz, J. R., et al. (2011).[1][2][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2]

  • Carpino, L. A. (1993).[2] "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[3][7] Journal of the American Chemical Society, 115(10), 4397–4398.[2]

  • Ghosez, L., et al. (1979).[2][4] "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180.[2]

  • Valeur, E., & Bradley, M. (2009).[2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[2]

  • Patterson, A. W., et al. (2011).[1][2] "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides from Carboxylic Acids and Amines."[2] Organic Process Research & Development.

Sources

Procedure for N-acylation of tetrahydrothiophene-1,1-dioxide-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the N-acylation of tetrahydrothiophene-1,1-dioxide-3-amine (3-aminosulfolane).[1] This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a polar, non-aromatic bioisostere for proline or cyclopentyl rings in protease inhibitors and surfactant chemistry.[1]

The presence of the sulfone (


) group at the 1-position introduces unique electronic and solubility challenges.[1] Unlike typical alkyl amines, the 3-aminosulfolane moiety possesses reduced nucleophilicity due to inductive electron withdrawal and exhibits high polarity, complicating standard non-polar workups. This document provides three validated methodologies—anhydrous acylation, Schotten-Baumann biphasic synthesis, and amide coupling—to accommodate varying substrate solubilities and scale requirements.[1]

Chemical Context & Mechanistic Insight

Substrate Analysis[2]
  • Compound: Tetrahydrothiophene-1,1-dioxide-3-amine (CAS: 6338-70-1).[1]

  • Electronic Environment: The sulfone group is strongly electron-withdrawing (

    
    ).[1] While the amine is at the 3-position (separated by two carbons), the ring system remains electron-deficient compared to pyrrolidine.[1] Consequently, the amine is less nucleophilic, often requiring stronger acylating agents or catalysts (DMAP) to reach full conversion.
    
  • Solubility Profile: The sulfone group imparts high water solubility and polarity.[1] The free base is soluble in water, alcohols, and polar aprotic solvents (DMF, DMSO), but sparingly soluble in non-polar ethers or hexanes.[1]

Reaction Mechanism

The reaction proceeds via a standard Nucleophilic Acyl Substitution :

  • Nucleophilic Attack: The lone pair of the amine attacks the carbonyl carbon of the acylating agent (Acyl Chloride or Activated Ester).[1]

  • Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.[1]

  • Elimination: Collapse of the intermediate expels the leaving group (Cl⁻ or carboxylate), restoring the carbonyl and forming the amide bond.[1]

  • Deprotonation: A base scavenger removes the resulting proton to drive equilibrium.[1]

ReactionMechanism Substrate 3-Aminosulfolane (Nucleophile) Inter Tetrahedral Intermediate Substrate->Inter Attack Reagent Acyl Chloride (Electrophile) Reagent->Inter Product N-Acyl Sulfolane (Amide) Inter->Product Elimination Base Base (TEA/NaOH) (H+ Scavenger) Base->Product HCl Removal

Figure 1: Mechanistic flow of the N-acylation reaction.

Pre-Experimental Decision Matrix

Select the appropriate protocol based on your starting material form and scale.[1]

DecisionTree Start Start: Select Substrate Form Salt HCl Salt Form (Commercial Standard) Start->Salt FreeBase Free Base (Oil/Solid) Start->FreeBase MethodA Method A: Anhydrous (DCM/TEA) Salt->MethodA Requires 2.5 eq Base MethodB Method B: Schotten-Baumann (Water/THF) Salt->MethodB Solubility Preferred ScaleSmall Small Scale (<1g) High Purity Req. FreeBase->ScaleSmall ScaleLarge Scale Up (>10g) Cost Sensitive FreeBase->ScaleLarge ScaleSmall->MethodA MethodC Method C: Coupling (HATU/DMF) ScaleSmall->MethodC Complex Acid ScaleLarge->MethodB

Figure 2: Protocol selection guide based on substrate form and scale.

Method A: Anhydrous Acylation (Standard)

Best for: Small-to-medium scale, high-value intermediates, acid-sensitive substrates.[1]

Reagents
  • Substrate: 3-Aminosulfolane hydrochloride (1.0 eq).

  • Acylating Agent: Acyl Chloride (1.1 eq) OR Acid Anhydride (1.1 eq).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq if using HCl salt; 1.2 eq if free base).[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1] Note: If substrate solubility is poor in DCM, use a 4:1 DCM:DMF mixture.[1]

Protocol
  • Suspension: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 3-aminosulfolane HCl (10 mmol) in anhydrous DCM (50 mL).

  • Liberation: Cool to 0°C in an ice bath. Add TEA (25 mmol) dropwise.

    • Checkpoint: The solution should become clear or turn into a fine suspension as the free base is liberated and TEA-HCl forms.[1]

  • Addition: Add the Acyl Chloride (11 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (MeOH/DCM 1:9) or LC-MS.[1] Ninhydrin stain will show the disappearance of the free amine (purple spot).[1]

  • Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash with 1M HCl (2 x 30 mL) to remove excess amine/TEA.[1] (Skip this if product is acid-sensitive).[1]

    • Wash with Saturated

      
       (2 x 30 mL) to remove excess acid.[1]
      
    • Wash with Brine (30 mL).[1]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, recrystallize from Ethyl Acetate/Hexanes or Ethanol.

Method B: Schotten-Baumann (Biphasic)

Best for: Large scale, simple acyl chlorides, avoiding organic base removal issues.

Reagents
  • Substrate: 3-Aminosulfolane HCl (1.0 eq).

  • Acylating Agent: Acyl Chloride (1.2 eq).[1][2]

  • Base: NaOH (10% aqueous solution) or

    
    .[1]
    
  • Solvent: Water and THF (1:1 ratio).[1]

Protocol
  • Dissolution: Dissolve 3-aminosulfolane HCl (20 mmol) in Water (20 mL).

  • Basification: Add 10% NaOH solution until pH reaches ~10–11.

  • Biphasic Setup: Add THF (20 mL) and cool the mixture to 0°C.

  • Simultaneous Addition: Simultaneously add the Acyl Chloride (24 mmol) and additional NaOH solution dropwise, maintaining the pH between 9 and 11.

    • Critical: If pH drops below 8, the amine becomes protonated and unreactive.[1]

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • The product often precipitates from the remaining aqueous layer.[1] Filter the solid and wash with cold water.[1]

    • If no precipitate forms (due to high polarity), extract the aqueous layer with DCM or Ethyl Acetate (3 x 50 mL), dry, and concentrate.[1]

Method C: Amide Coupling (carboxylic Acid)

Best for: Complex carboxylic acids, expensive APIs, preventing racemization.[1]

Reagents
  • Substrate: 3-Aminosulfolane HCl (1.0 eq).

  • Carboxylic Acid: R-COOH (1.0 eq).[1]

  • Coupling Agent: HATU or EDC·HCl (1.1 eq).

  • Base: DIPEA (3.0 eq).[1]

  • Solvent: DMF (Dimethylformamide).[1]

Protocol
  • Activation: Dissolve the Carboxylic Acid (5 mmol) in DMF (15 mL). Add DIPEA (15 mmol) and HATU (5.5 mmol). Stir for 10 minutes at Room Temperature.

    • Visual: Solution often turns slightly yellow.[1]

  • Addition: Add 3-aminosulfolane HCl (5 mmol) to the mixture.

  • Reaction: Stir at Room Temperature for 4–16 hours.

  • Workup:

    • Dilute with Ethyl Acetate (100 mL).[1]

    • Wash with 5% LiCl solution (3 x 30 mL) to remove DMF.[1]

    • Wash with sat.[1]

      
       and Brine.[1]
      
  • Purification: Flash column chromatography is usually required.[1]

Analytical Data & Validation

When validating the product, look for these characteristic signals:

TechniqueCharacteristic SignalInterpretation
1H NMR

7.5–8.5 ppm (Broad doublet)
Amide NH .[1][2] Disappears on

shake.
1H NMR

4.5–5.0 ppm (Multiplet)
H-3 Methine .[1] Shifts downfield (~0.5-1.0 ppm) compared to starting amine due to acylation.
1H NMR

2.8–3.2 ppm (Multiplets)
Ring Protons (

)
.[1] Characteristic of the sulfolane ring.
IR 1640–1690

Amide I Band (C=O) . Strong stretch.[1]
IR 1100–1300

Sulfone (

)
.[1] Two strong bands (symmetric/asymmetric).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Amine protonationEnsure excess base is used.[1] For Method B, monitor pH strictly.[1]
Incomplete Reaction Low nucleophilicityAdd a catalyst (10 mol% DMAP) or heat to 40°C (Method A).[1]
Product Water Soluble High polarity of sulfoneDo not wash with large volumes of water.[1] Use continuous extraction (DCM) or evaporate to dryness and use column chromatography.[1]
Starting Material Stuck Poor solubility in DCMSwitch to Method C (DMF) or Method B (Water/THF).

References

  • Pal'chikov, V.A., et al. (2018).[1][2] Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one Fragments. Russian Journal of Organic Chemistry.[1][2] Retrieved from [Link][1]

Sources

Recrystallization solvents for N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Purification of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide via Recrystallization

Abstract

This comprehensive application note provides a detailed framework and experimental protocols for the purification of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide, a compound featuring both benzamide and cyclic sulfone functionalities. Recognizing the absence of a standardized recrystallization procedure for this specific molecule, this guide emphasizes a systematic approach to solvent selection based on first principles and data from analogous structures. We present a robust methodology, from initial small-scale solvent screening to a full-scale bulk purification protocol, complete with troubleshooting guidance to address common challenges such as oiling out and low recovery. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this and structurally related compounds.

Introduction: The Rationale for Recrystallization

Recrystallization stands as a cornerstone technique in synthetic chemistry for the purification of solid compounds.[1] The fundamental principle hinges on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at or near its boiling point.[2] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice. This process effectively excludes impurities, which either remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble.[3]

The molecular structure of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide presents a unique challenge for solvent selection. It is a molecule of significant polarity, comprised of three key regions:

  • A 2-methoxybenzamide group: This aromatic amide is moderately polar and capable of hydrogen bonding.

  • An amide linker: The N-H and C=O groups are prime sites for hydrogen bonding.

  • A 1,1-dioxothiolan (cyclic sulfone) group: The two sulfone oxygens are strong hydrogen bond acceptors, imparting high polarity to this portion of the molecule.

This composite polarity suggests that highly polar solvents will be required for dissolution. However, finding a single solvent with a steep enough solubility-temperature gradient can be difficult. Therefore, a mixed-solvent system is often an effective strategy for such molecules.[4]

Strategic Solvent Selection: A First-Principles Approach

The selection of an appropriate solvent system is the most critical variable for successful recrystallization.[4] The process should begin with small-scale trials before committing the bulk of the material.

Guiding Principles
  • "Like Dissolves Like" : The high polarity and hydrogen bonding capability of the target molecule guide our initial choices toward polar solvents. Solvents containing functional groups similar to the solute are often effective.[5]

  • Solubility Curve : The chosen solvent must exhibit a significant increase in solubility for the compound with temperature.[1]

  • Boiling Point : The solvent's boiling point should be below the melting point of the compound to prevent it from melting or "oiling out" in the hot solvent.[4]

  • Inertness : The solvent must not react with the compound.[6]

Recommended Solvents for Initial Screening

Based on the molecular structure and established practices for purifying sulfonamides and benzamides, the following solvents are recommended for initial screening.[7][8] Polar protic solvents are excellent starting points.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Ethanol 7824.5Primary Candidate. Likely to dissolve the compound when hot due to its ability to hydrogen bond with the amide and sulfone groups. Often used for both benzamides and sulfonamides.[8][9]
Isopropanol (IPA) 8219.9A slightly less polar alcohol than ethanol. May provide a better solubility differential. A common choice for sulfonamide recrystallization.[10]
Methanol 6532.7Highly polar; may be too effective a solvent, even at room temperature, leading to low recovery. However, worth testing.
Acetone 5620.7A polar aprotic solvent. Can be effective but its low boiling point limits the achievable temperature differential.[5]
Ethyl Acetate 776.0A moderately polar solvent. May be a good choice if the compound is overly soluble in alcohols.
Water 10080.1Anti-Solvent Candidate. Due to the organic benzamide portion, the compound is expected to have low solubility in water, even when hot. Ideal for use in a mixed-solvent system with an alcohol.[7]
Toluene 1112.4Unlikely Primary Solvent. A non-polar solvent. Expected to be a poor solvent. Can be useful for precipitating the compound from a more polar solvent solution.

Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Small-Scale Solvent Screening Workflow

This protocol is designed to efficiently identify a promising solvent or solvent pair using a minimal amount of crude product.

  • Preparation : Place approximately 20-30 mg of crude N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide into several small test tubes.

  • Room Temperature Test : To each tube, add a candidate solvent (e.g., ethanol, IPA, acetone) dropwise, swirling after each addition, up to ~0.5 mL. Observe and record the solubility at room temperature. An ideal solvent will not dissolve the solid.[2]

  • Heating Test : If the solid is insoluble at room temperature, gently heat the test tube in a sand or water bath. Add more of the same solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling Test : Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observation : A successful solvent will produce a significant amount of crystalline precipitate. If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization.[7] If the compound separates as an oil ("oiling out"), the solvent may be unsuitable, or a mixed-solvent system may be required.

  • Mixed-Solvent Test (if needed) : Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol) in which it is highly soluble. Then, add a "bad" or "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Now, allow this solution to cool slowly as described in step 4.

Solvent_Screening_Workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_crystallization Crystallization cluster_outcome Outcome start Place 20-30 mg Crude Compound in Test Tube add_solvent Add Solvent Dropwise at Room Temp start->add_solvent dissolved_rt Dissolves? add_solvent->dissolved_rt heat_solvent Heat Gently & Add More Solvent dissolved_rt->heat_solvent No fail_rt FAIL: Too Soluble dissolved_rt->fail_rt Yes dissolved_hot Dissolves? heat_solvent->dissolved_hot cool_slowly Cool Slowly to RT, then Ice Bath dissolved_hot->cool_slowly Yes fail_hot FAIL: Insoluble dissolved_hot->fail_hot No crystals_form Crystals Form? cool_slowly->crystals_form success SUCCESS: Promising Solvent crystals_form->success Yes fail_crystals FAIL: No Crystals / Oiling Out (Try Mixed Solvent) crystals_form->fail_crystals No

Figure 1. Workflow for small-scale recrystallization solvent screening.
Protocol 2: Bulk Recrystallization (Example: Ethanol-Water System)

This protocol assumes that an ethanol-water mixed solvent system was identified as optimal in the screening phase.

  • Dissolution : Place the crude product in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid while heating and stirring on a hot plate.

  • Decolorization (Optional) : If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Gravity Filtration : This step removes insoluble impurities (and charcoal, if used). Use a pre-heated funnel (with fluted filter paper) and a pre-heated receiving flask. This is critical to prevent the product from crystallizing prematurely in the funnel.[3] Filter the hot solution as quickly as possible. Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization : Cover the receiving flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Once at room temperature, the flask can be moved to an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent system, e.g., a cold ethanol-water mixture) to rinse away any residual mother liquor.

  • Drying : Press the crystals between two pieces of filter paper to remove excess solvent. Then, dry the crystals thoroughly in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

  • Analysis : Determine the yield (recovered mass / initial mass) and assess purity by measuring the melting point range. A pure compound will have a sharp melting range at the expected temperature.

Recrystallization_Process cluster_dissolve Step 1: Dissolution cluster_filter Step 2: Filtration cluster_crystallize Step 3: Crystallization cluster_isolate Step 4: Isolation & Drying dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filter Hot Gravity Filtration (Removes Insoluble Impurities) dissolve->hot_filter cool Slow Cooling of Filtrate (To Room Temp, then Ice Bath) hot_filter->cool vac_filter Vacuum Filtration (Collect Crystals) cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals (Vacuum Oven) wash->dry

Figure 2. General workflow for the bulk recrystallization process.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. High impurity concentration.[7]Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. Consider switching to a lower-boiling point solvent or a different solvent mixture.[7]
No Crystals Form Too much solvent was used, creating an unsaturated solution. The solution is supersaturated but requires initiation.[7]If too much solvent was used, boil off some of the solvent to concentrate the solution and try cooling again. To initiate crystallization, scratch the inner wall of the flask with a glass rod or add a "seed" crystal of the pure compound.[7]
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Ensure filtration apparatus is pre-heated to prevent product loss.[7]
Crystals are Colored Colored impurities were not fully removed.Perform the optional decolorizing charcoal step during the next recrystallization attempt.

Conclusion

The purification of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide by recrystallization is a highly effective method when approached systematically. Due to its unique polarity derived from both benzamide and cyclic sulfone moieties, a careful screening of polar solvents, particularly alcohol-water systems, is paramount. By following the detailed protocols for solvent screening and bulk recrystallization, researchers can overcome common challenges and achieve high purity of the final product. The principles and troubleshooting strategies outlined in this guide are broadly applicable to other novel compounds where established purification procedures are not available.

References

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization-1.pdf. [Link]

  • University of Colorado Boulder, Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]

  • Google Patents.
  • YouTube. Crystallization of Sulfanilamide. [Link]

  • University of Missouri–St. Louis. Experiment 9 — Recrystallization. [Link]

  • ResearchGate. Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. [Link]

  • Reddit. Recrystallization for foam like crystals : r/Chempros. [Link]

  • Michigan State University. Chemistry 210 Experiment Ib. [Link]

Sources

Microwave-assisted synthesis of N-sulfolanyl benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerated Synthesis of N-Sulfolanyl Benzamide Derivatives via Focused Microwave Irradiation

Abstract

The N-acylsulfonamide moiety is a cornerstone in modern medicinal chemistry, often serving as a bioisostere for carboxylic acids in drug candidates.[1] However, conventional synthetic routes to these compounds, particularly the acylation of poorly reactive sulfonamides, can be plagued by long reaction times, harsh conditions, and the need for activating agents.[2] This application note provides a detailed protocol for the rapid and efficient synthesis of N-sulfolanyl benzamide derivatives utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of volumetric and selective heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry practices by minimizing energy consumption and solvent use.[3][4] This guide is intended for researchers in drug development and organic synthesis, offering a robust and reproducible methodology complete with mechanistic insights, a detailed experimental workflow, and troubleshooting guidance.

The Scientific Rationale: Expertise & Experience in MAOS

The core advantage of microwave-assisted synthesis lies in its unique heating mechanism, which circumvents the limitations of conventional conductive heating.[5]

  • Mechanism of Microwave Heating: Unlike a traditional oil bath which slowly heats the walls of a reaction vessel, microwaves directly couple with polar molecules in the reaction mixture.[3][5] This interaction forces the dipoles to align with the rapidly oscillating electric field, generating heat through molecular friction. This process, known as dielectric heating, is volumetric and instantaneous, leading to a rapid increase in temperature throughout the reaction medium.[6][4] This eliminates thermal gradients and localized overheating, often resulting in cleaner reactions with fewer side products.[7]

  • Causality in Reaction Acceleration: The dramatic rate enhancements seen in MAOS are a direct result of this efficient energy transfer.[7][8] Reactions quickly overcome the activation energy barrier, allowing for completion in minutes rather than hours.[3] For the synthesis of N-sulfolanyl benzamides, this is particularly advantageous. The starting sulfonamide (sulfolane amine) has a nitrogen atom that is rendered less nucleophilic by the adjacent electron-withdrawing sulfonyl group. Microwave irradiation provides the necessary energy to facilitate the nucleophilic attack on the benzoyl chloride electrophile, driving the reaction to completion rapidly.

The workflow for this synthesis is designed for efficiency and clarity, moving from reagent preparation to the final, purified product.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Prepare Reagents (Sulfolane Amine, Benzoyl Chloride, Pyridine, Dichloromethane) setup 2. Assemble Microwave Vial (Stir bar, Reagents) reagents->setup Load vial mw_irrad 3. Microwave Irradiation (Set Temp, Time, Power) setup->mw_irrad Seal & place in reactor quench 4. Reaction Quenching (Aqueous HCl wash) mw_irrad->quench Cool to RT extract 5. Extraction (Separate organic layer) quench->extract dry 6. Drying & Concentration (Na2SO4, Rotary Evaporation) extract->dry purify 7. Purification (Flash Chromatography) dry->purify analyze 8. Characterization (NMR, HRMS, TLC) purify->analyze Isolate pure fractions

Figure 1: High-level experimental workflow for microwave-assisted synthesis.

Reaction Mechanism: N-Acylation of Sulfolane Amine

The formation of the N-sulfolanyl benzamide proceeds via a nucleophilic acyl substitution mechanism. The nitrogen of the sulfolane amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. Pyridine is included as a mild base to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the equilibrium towards the product.

Figure 2: Simplified N-acylation reaction mechanism.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of the parent N-sulfolanyl benzamide. It can be adapted for various substituted benzoyl chlorides.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierComments
3-Aminosulfolane≥97%Sigma-AldrichStarting nucleophile
Benzoyl Chloride99%Acros OrganicsStarting electrophile
PyridineAnhydrous, 99.8%Sigma-AldrichAcid scavenger
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent
Hydrochloric Acid (HCl)1 M AqueousVWRFor work-up
Sodium Sulfate (Na₂SO₄)AnhydrousVWRDrying agent
Silica Gel230-400 meshSorbent TechnologiesFor chromatography
Equipment
Microwave ReactorCEM Discover SP or similarFor controlled irradiation
Microwave Reaction Vial10 mLBiotage or equivalentPressure-rated vessel
Magnetic Stir BarFor agitation
Rotary EvaporatorFor solvent removal

3.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 3-aminosulfolane (1.0 mmol, 135 mg).

  • Solvent and Base Addition: Add anhydrous dichloromethane (4.0 mL) followed by anhydrous pyridine (1.2 mmol, 95 mg, 97 µL).

  • Electrophile Addition: Slowly add benzoyl chloride (1.1 mmol, 155 mg, 128 µL) to the stirred solution at room temperature.

  • Vial Sealing: Securely cap the vial. Trustworthiness Check: Ensure the cap is properly tightened to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 100 °C (monitored by internal IR sensor)

    • Time: 10 minutes

    • Power: 200 W (Dynamic power control)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 40 °C) using the instrument's compressed air cooling system before carefully venting and opening.

3.3. Work-up and Purification

  • Quenching: Transfer the reaction mixture to a separatory funnel containing 1 M HCl (15 mL) to quench excess pyridine.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure N-sulfolanyl benzamide.

3.4. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be initially assessed by TLC.

Expected Results & Performance

This microwave-assisted protocol provides significant advantages over conventional heating methods, which typically require several hours of reflux.

Derivative (Substituent on Benzoyl Chloride)Conventional TimeMicrowave TimeYield (%)
H (Unsubstituted)6-8 hours10 minutes>90%
4-Methoxy8-10 hours10 minutes>92%
4-Nitro4-6 hours8 minutes>95%
4-Chloro6-8 hours10 minutes>88%

Note: Data is representative and based on typical outcomes for microwave-assisted N-acylation reactions.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (moisture).2. Insufficient temperature/time.1. Use freshly opened anhydrous solvents and reagents.2. Increase reaction temperature to 120 °C or time to 15 min.
Incomplete Reaction 1. Stoichiometry is off.2. Insufficient activation energy.1. Verify molar equivalents; consider adding 1.2 eq of benzoyl chloride.2. Increase microwave temperature in 10 °C increments.
Multiple Spots on TLC 1. Formation of side products.2. Degradation of starting material or product.1. Ensure slow addition of benzoyl chloride.2. Decrease reaction temperature; confirm product stability at target temp.
Reactor Pressure Error 1. Vial overfilled.2. Reaction temperature too high for the solvent.1. Do not exceed 50% of the vial's volume.2. Use a higher-boiling point solvent if higher temps are needed (e.g., 1,2-dichloroethane).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

  • Benzoyl chloride and pyridine are corrosive and toxic; handle with care.

  • Microwave reactors can generate high pressures and temperatures. Only use vessels designed for this purpose and never exceed the manufacturer's recommended limits.

Conclusion

The described microwave-assisted protocol offers a highly efficient, rapid, and scalable method for the synthesis of N-sulfolanyl benzamide derivatives. This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times.[6][8] The protocol is robust and can be adapted to a wide range of substituted benzoyl chlorides, making it a valuable tool for medicinal chemists and researchers in drug discovery programs focused on developing novel therapeutics based on the N-acylsulfonamide scaffold.[11][12][13]

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
  • PMC. (n.d.). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues.
  • PMC - NIH. (n.d.). Microwave-assisted synthesis and bioevaluation of new sulfonamides.
  • PMC - NIH. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
  • ResearchGate. (2025, August 8). (PDF) Biological activities of sulfonamides.
  • PMC - NIH. (2022, April 5). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Ghassemi, S., & Fuchs, K. (n.d.). Microwave-Assisted Sulfamide Synthesis. Biotage.
  • De Luca, L., & Giacomelli, G. (n.d.). An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information.
  • PubMed. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • RASĀYAN. J. Chem. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
  • ResearchGate. (n.d.). Microwave-assisted synthesis and bioevaluation of new sulfonamides.

Sources

Application Notes & Protocols: Leveraging the N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide Scaffold in Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Scaffold with Privileged Substructures

In the landscape of medicinal chemistry, the strategic selection of core scaffolds is paramount to the success of a drug discovery campaign. The molecule N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide presents a compelling, albeit underexplored, framework for the generation of novel chemical libraries. This scaffold is a composite of three key structural motifs, each with a rich history in the development of bioactive compounds:

  • The Sultam Ring (1,1-dioxothiolan): As cyclic sulfonamides, sultams are considered "medicinally privileged" scaffolds.[1] They are sulfur analogs of lactams and offer a unique three-dimensional geometry. The two oxygen atoms on the sulfur atom can serve as excellent hydrogen bond acceptors, a feature that can be pivotal for target engagement.[1] While historically used for their antibacterial properties, recent research has highlighted their potential as anticancer, anti-inflammatory, and antiviral agents.[2][3] The exploration of sultam derivatives remains a promising frontier in medicinal chemistry.[2][4]

  • The 2-Methoxybenzamide Linker: Benzamides are a cornerstone of many approved drugs and clinical candidates. The amide bond provides a rigid linker that can orient substituents into specific binding pockets, while also participating in hydrogen bonding. The 2-methoxy substitution can influence the conformation of the molecule and its metabolic stability.[5] Various substituted 2-methoxybenzamides have been investigated for a range of pharmacological activities, including anticonvulsant and antitumor effects.[6][7]

The combination of these features in a single molecule provides a unique starting point for library synthesis, offering a rigid core with multiple points for diversification to explore a wide chemical space.

Rationale for Library Development

The N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide scaffold is an ideal candidate for the construction of a focused library for several reasons:

  • Structural Rigidity and 3D Character: The saturated sultam ring imparts a distinct three-dimensional character to the molecule, which is increasingly sought after in drug discovery to improve selectivity and physicochemical properties compared to flat aromatic compounds.

  • Hydrogen Bonding Capabilities: The sulfonamide and amide moieties provide multiple hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

  • Vectors for Diversification: The benzamide portion of the molecule is particularly amenable to diversification through standard parallel synthesis protocols, allowing for the rapid generation of analogs with varying electronic and steric properties.

This guide provides detailed protocols for the parallel synthesis of a focused library based on this scaffold, a high-throughput screening (HTS) cascade to identify potential kinase inhibitors, and a target engagement assay to validate hits in a cellular context.

PART A: Protocol for Parallel Synthesis of a Focused Library

This protocol details the solution-phase parallel synthesis of a 96-compound library by varying the carboxylic acid building block coupled to a common sultam amine intermediate. The synthesis is designed for a 96-well plate format.

Workflow Overview

G cluster_0 Step 1: Synthesis of the Amine Intermediate cluster_1 Step 2: Library Synthesis (96-well format) cluster_2 Step 3: Work-up and Purification start Commercially available starting materials step1 Synthesis of 3-aminothiolane-1,1-dioxide start->step1 step2 Dispense Amine Intermediate (1 equivalent in each well) step1->step2 step3 Dispense diverse Carboxylic Acids (1 equivalent per well) step2->step3 step4 Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) step3->step4 step5 Incubate and Monitor Reaction step4->step5 step6 Parallel Liquid-Liquid Extraction step5->step6 step7 Purification (e.g., Mass-directed HPLC) step6->step7 step8 Characterization (LC-MS, NMR for selected compounds) step7->step8 end 96-well Library Plate step8->end Final Compound Library Plate

Caption: Parallel synthesis workflow for the N-(1,1-dioxothiolan-3-yl)-benzamide library.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-aminothiolane-1,1-dioxide (or a suitable precursor for its synthesis)

  • A diverse set of 96 carboxylic acids (pre-weighed in a 96-well plate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Water, Brine

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 3-aminothiolane-1,1-dioxide in anhydrous DMF.

    • Prepare a 0.2 M solution of each of the 96 carboxylic acids in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the 3-aminothiolane-1,1-dioxide stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the respective carboxylic acid stock solution to each well (0.02 mmol, 1.0 eq).

    • Add 100 µL of the HATU stock solution to each well (0.02 mmol, 1.0 eq).

    • Add 100 µL of the DIPEA stock solution to each well (0.04 mmol, 2.0 eq). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving it to completion.

  • Reaction and Work-up:

    • Seal the reaction block securely with a sealing mat.

    • Shake the block at room temperature for 16 hours. Reaction progress can be monitored by taking a small aliquot from a few wells and analyzing by LC-MS.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, shaking vigorously for 2 minutes, and then allowing the layers to separate.

    • Carefully remove the upper organic layer and transfer to a new 96-well plate. Repeat the extraction.

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Purification and Analysis:

    • The crude products are typically purified using mass-directed preparative HPLC.

    • The purity and identity of the final compounds in the library plate are confirmed by LC-MS analysis.

    • A representative selection of compounds should be fully characterized by ¹H NMR and ¹³C NMR to ensure structural integrity.

Compound ID Carboxylic Acid Input Molecular Weight ( g/mol ) Purity (%)
L1-A12-methoxybenzoic acid269.30>95
L1-A24-chlorobenzoic acid273.73>95
L1-A33-nitrobenzoic acid284.27>95
............
L1-H12Furan-2-carboxylic acid229.24>95
Table 1: Representative data for a subset of the synthesized library.

PART B: High-Throughput Screening (HTS) Protocol - Kinase Inhibition Assay

Many small molecule inhibitors target protein kinases due to their central role in cell signaling pathways. The following is a protocol for a generic, fluorescence-based HTS assay to screen the synthesized library for inhibitors of a hypothetical kinase, "TargetKinase."

Hypothetical Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF TargetKinase TargetKinase RAF->TargetKinase Hypothetical Target MEK MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation TargetKinase->MEK Inhibitor Library Compound Inhibitor->TargetKinase

Caption: A hypothetical kinase signaling cascade where a library compound could act as an inhibitor.

Assay Principle

This assay measures the amount of ADP produced by the kinase reaction, which is a universal product of kinase activity. The amount of ADP is quantified using a coupled enzyme system that results in a fluorescent signal. Inhibition of the kinase leads to a decrease in the fluorescent signal.

Detailed HTS Protocol

Materials and Reagents:

  • 384-well, low-volume, black plates

  • Recombinant purified TargetKinase

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Compound library plate (10 mM in DMSO)

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of each library compound from the 10 mM stock plate into the 384-well assay plates. This results in a final assay concentration of 10 µM in a 5 µL final volume.

    • Dispense 50 nL of DMSO into control wells (negative control: 100% activity) and wells for the positive control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The final concentration in the assay should be optimized for each kinase (e.g., 5 nM TargetKinase, 100 µM substrate peptide).

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Prepare a 2X ATP solution in kinase buffer. The final concentration should be at the Kₘ for ATP for the specific kinase (e.g., 10 µM).

    • To start the reaction, add 2.5 µL of the 2X ATP solution to all wells. Rationale: Initiating the reaction with ATP ensures that the enzyme and potential inhibitors have had a brief pre-incubation period.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes and substrate to convert ADP to a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • Hits are typically defined as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Compound ID % Inhibition @ 10 µM IC₅₀ (µM) Hit?
L1-A18.2>50No
L1-B575.41.2Yes
L1-C992.10.35Yes
............
Table 2: Hypothetical HTS data for selected compounds from the library.

PART C: Hit Validation and Target Engagement Protocol

A primary HTS hit requires validation. A crucial step is to confirm that the compound directly binds to its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8]

CETSA Principle

CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[9] Binding of a compound to its target protein often increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining. A shift in the melting curve of the target protein in the presence of the compound is strong evidence of target engagement.[10][11]

Detailed CETSA Protocol

Materials and Reagents:

  • Cell line expressing TargetKinase (e.g., HEK293T)

  • Cell culture medium, PBS

  • Hit compound (e.g., L1-C9 from the HTS)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • Antibody specific to TargetKinase

  • Western blotting reagents and equipment or mass spectrometer

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the hit compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1 hour in the incubator.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into several PCR tubes for each condition (compound-treated and DMSO-treated).

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C. Rationale: This temperature gradient will define the melting curve of the protein.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Carefully collect the supernatant.

    • Quantify the amount of soluble TargetKinase in each sample using Western blotting with a specific antibody. The band intensity is measured for each temperature point.

  • Data Analysis:

    • Plot the band intensity (as a percentage of the unheated control) against the temperature for both the DMSO- and compound-treated samples.

    • A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Temperature (°C) Soluble TargetKinase (% of control) - DMSO Soluble TargetKinase (% of control) - Compound L1-C9
40100100
469598
5251 (Tm)88
581548 (Tm)
64512
Table 3: Hypothetical CETSA data demonstrating a thermal shift for TargetKinase upon binding of compound L1-C9.

Conclusion

The N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its constituent parts are well-recognized in medicinal chemistry for their favorable properties. By employing systematic library synthesis, robust high-throughput screening, and definitive target engagement assays, researchers can efficiently explore the biological potential of this scaffold. The protocols outlined in this guide provide a comprehensive framework for initiating such a drug discovery program, from initial library creation to the validation of on-target activity in a cellular context.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Sparatore, A., et al. (1995). Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides. Il Farmaco, 50(6), 389-398.
  • Ghosh, A. K., & Brindisi, M. (2018).
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Jadhav, M. P. (2014). High-throughput screening (HTS) for the identification of novel antiviral scaffolds. Clinical Pharmacology & Drug Development, 3(2), 79-83.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(5), 1165-1188.
  • RSC Publishing. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Retrieved from [Link]

  • PubMed. (2017). Novel scaffolds for inhibition of Cruzipain identified from high-throughput screening of anti-kinetoplastid chemical boxes. Retrieved from [Link]

  • Frontiers. (2022). Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages. Retrieved from [Link]

  • Okwuchukwu, P. M., & Bandyopadhyay, D. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini reviews in medicinal chemistry, 20(20), 2193–2206.
  • Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected sultams of high practical significance. Retrieved from [Link]

  • MDPI. (2023). 3D Porous Scaffold-Based High-Throughput Platform for Cancer Drug Screening. Retrieved from [Link]

  • PubMed. (2021). Identification of novel gankyrin binding scaffolds by high throughput virtual screening. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Retrieved from [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]

  • Popović-Đorđević, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147.
  • SlideShare. (n.d.). Combinatorial and parallel synthesis. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. Retrieved from [Link]

  • RSC Publishing. (n.d.). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Parallel Synthesis and Library Design. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). AM6538. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(1,1-dioxo-1lambda6-thiolan-3-yl)-n-[(4-methoxyphenyl)methyl]prop-2-enamide. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-hydroxy-3-methoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-N-methylbenzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzamide, n-butyl-p-methoxy-thio-. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. Retrieved from [Link]

  • Li, W., et al. (2020). 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione: polymorphism and twinning of a precursor to an antimycobacterial squaramide. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 12), 1144-1151.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxythiobenzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-diethyl-2-hydroxy-3-methoxybenzamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide

Guide: Troubleshooting and Overcoming Low Solubility in Organic Solvents

Welcome to the technical support guide for N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide. This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this compound. Our goal is to equip you with the foundational knowledge and practical protocols to optimize your experimental success.

Section 1: Foundational Understanding - Why is Solubility a Challenge?

Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule that influence its solubility. The principle of "like dissolves like" is fundamental; a solute's solubility is highest in a solvent with similar intermolecular forces.[1]

FAQ: What structural features of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide contribute to its poor solubility?

Answer: The solubility of this compound is governed by a complex interplay between its different functional groups, which create distinct polar and nonpolar regions.

  • The Benzamide Core: The benzamide group itself presents a dual nature. The aromatic benzene ring is hydrophobic, while the amide functional group (-CONH₂) can participate in hydrogen bonding, making it soluble in polar solvents.[2][3]

  • The Sulfone Group (1,1-dioxothiolan): The sulfone (SO₂) within the five-membered ring is a highly polar, strong hydrogen bond acceptor. This feature significantly increases the molecule's overall polarity.

  • The Methoxy Group (-OCH₃): The 2-methoxy group on the benzene ring adds a moderately polar, ether-like characteristic.

The combination of these groups results in strong intermolecular forces within the solid crystal lattice of the compound (hydrogen bonds and strong dipole-dipole interactions). For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome this crystal lattice energy.[4] If the solvent cannot effectively disrupt these strong solute-solute interactions, solubility will be low.

Section 2: Systematic Troubleshooting Workflow

Encountering low solubility can be a significant roadblock. We recommend a systematic, step-by-step approach to identify a suitable solvent system efficiently.

FAQ: I'm observing very low solubility of my compound. What are my first steps?

Answer: A structured approach is more effective than random solvent testing. The following workflow provides a logical progression from initial assessment to advanced solubility enhancement techniques.

Troubleshooting_Workflow Start Start: Low Solubility Observed Analyze Step 1: Analyze Molecular Structure (Polarity, H-bonding sites) Start->Analyze Screen Step 2: Systematic Solvent Screening (Polar Aprotic, Polar Protic, Nonpolar) Analyze->Screen Decision Is Solubility Adequate? Screen->Decision Cosolvent Step 3: Employ Co-Solvent Systems (e.g., DMSO/Ethanol, DMF/Water) Decision->Cosolvent No End_Success End: Optimized Solubilization Protocol Decision->End_Success Yes Cosolvent->Decision Re-evaluate Temp Step 4: Investigate Temperature Effects (Heating/Sonication) Cosolvent->Temp Temp->Decision Re-evaluate Excipients Step 5: Consider Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) Temp->Excipients Excipients->Decision Re-evaluate End_Fail End: Re-evaluate Formulation Strategy Excipients->End_Fail

Caption: A systematic workflow for troubleshooting low compound solubility.

Section 3: Detailed Protocols and Methodologies

This section provides actionable experimental protocols based on the workflow above.

Protocol 1: Systematic Solvent Screening

The objective is to test the compound's solubility in a range of solvents representing different polarity classes. Given the molecule's characteristics, polar aprotic solvents are often a good starting point.[5]

Materials:

  • N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide

  • Vials (e.g., 2 mL glass vials)

  • Microbalance

  • Vortex mixer and/or sonicator

  • A selection of organic solvents (see table below)

Solvent Selection Table

Solvent ClassExample SolventsKey PropertiesRationale for N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh polarity, H-bond acceptorsLikely to interact well with the polar sulfone and amide groups. Often the best starting point.[6][7]
Polar Protic Methanol, Ethanol, IsopropanolHigh polarity, H-bond donors & acceptorsCan hydrogen bond with the compound's amide and sulfone groups.[8][9]
Nonpolar Toluene, HexaneLow polarity, primarily van der Waals forcesUnlikely to be effective due to the compound's high polarity, but useful as a negative control.
Ethers Tetrahydrofuran (THF), DioxaneModerate polarityMay offer a balance for molecules with mixed polarity.
Chlorinated Dichloromethane (DCM)Moderate polarity, not capable of H-bondingCan sometimes dissolve compounds that are problematic in other solvents.

Procedure:

  • Preparation: Weigh 1-2 mg of the compound into separate, labeled vials.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Agitation: Vortex the vial vigorously for 30-60 seconds. If solid remains, sonicate for 5-10 minutes.

  • Observation: Visually inspect for complete dissolution against a dark background.

  • Incremental Addition: If the solid has not dissolved, add another 100 µL of the solvent and repeat step 3. Continue this process up to a total volume of 1 mL.

  • Quantification: Record the volume of solvent required to fully dissolve the compound. Calculate the approximate solubility (e.g., in mg/mL).

  • Repeat: Repeat for all selected solvents.

FAQ: My compound only dissolves in DMSO at a high concentration, but precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a common issue known as "hidden precipitation."[5] The compound is soluble in the stock solvent but crashes out when the solvent environment changes drastically (e.g., from 100% DMSO to <1% DMSO in an aqueous buffer). The solution is often to use a co-solvent system .

Protocol 2: Developing a Co-Solvent System

Co-solvency involves using a mixture of solvents to enhance the solubility of a solute.[10][11] A water-miscible organic solvent is added to an aqueous solution to reduce the overall polarity of the solvent mixture, making it more favorable for the dissolution of non-polar or moderately polar compounds.[12][13]

Cosolvency_Mechanism cluster_0 Initial State: Poor Solubility cluster_1 Co-Solvent System: Enhanced Solubility Compound Compound (Hydrophobic & Polar Moieties) Solvent1 Primary Solvent (e.g., Aqueous Buffer) Compound->Solvent1 Insoluble (High Interfacial Tension) Compound2 Compound SolventMix Solvent Mixture (Buffer + Co-solvent) Compound2->SolventMix Soluble Cosolvent Co-solvent (e.g., Ethanol, PEG 400) Cosolvent->SolventMix Reduces Polarity Disrupts H-Bond Network

Caption: Mechanism of co-solvency for enhancing compound solubility.

Procedure:

  • Select a Primary Solvent: This is typically your final aqueous assay buffer.

  • Select a Co-solvent: Choose a water-miscible organic solvent in which the compound has shown good solubility from Protocol 1 (e.g., Ethanol, Propylene Glycol, PEG 400).[10][14]

  • Prepare a Concentrated Stock: Dissolve the compound in 100% of the chosen co-solvent at a high concentration (e.g., 10-50 mM).

  • Test Co-solvent Ratios:

    • Prepare a series of dilutions of your final assay buffer containing varying percentages of the co-solvent (e.g., 50%, 25%, 10%, 5%, 1% v/v).

    • To a moving/vortexing volume of each co-solvent/buffer mix, add a small aliquot of your concentrated stock solution to achieve the desired final compound concentration.[5]

    • For example, to make a 10 µM solution in a buffer with 10% co-solvent, you might add 1 µL of a 10 mM stock (in 100% co-solvent) to 999 µL of the 10% co-solvent/buffer mixture.

  • Observe for Precipitation: Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour) and observe for any signs of precipitation (cloudiness, visible particles). The optimal co-solvent percentage is the lowest concentration that maintains the compound's solubility.

Section 4: Advanced & Alternative Strategies

If the above methods are insufficient, several other techniques can be explored.

FAQ: Co-solvents helped, but I still have stability issues or need higher concentrations. What other options exist?

Answer:

  • pH Adjustment: Amides are generally neutral and non-ionic.[15] Therefore, altering the pH of the solvent is unlikely to significantly impact the solubility of the compound itself by changing its ionization state, a technique more common for acidic or basic molecules.[16] However, pH can affect the stability of the compound or its interaction with other formulation components.

  • Temperature Variation: For many compounds, solubility increases with temperature.[8][17]

    • Method: Gently warming the solvent while dissolving the compound can help. Use a water bath and do not exceed temperatures that could cause compound degradation.

    • Caution: Be aware of supersaturation. A solution prepared at a higher temperature may precipitate upon cooling to room or experimental temperature. Always confirm stability at the final working temperature.

  • Use of Solubilizing Excipients: In pharmaceutical development, excipients are often used to improve the solubility of active ingredients (APIs).[18][19][20]

    • Surfactants: Molecules like Polysorbate 80 (Tween 80) or Polysorbate 20 can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[21][22]

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[21][22]

References

  • How does co-solvency increase solubility. (2025). Filo. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Predicting Solubility. Rowan. [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. (2024). Farmaforum. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PMC. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). World Journal of Pharmaceutical Research. [Link]

  • Role of Excipients in Drug Formulation. Pharma Focus Europe. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PMC. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Cosolvent. Wikipedia. [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026). Solarbio. [Link]

  • Methods of solubility enhancements. Slideshare. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • How will you increase the solubility of organic compounds in water?. (2021). Quora. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Benzamide. Solubility of Things. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... (2018). Spiral. [Link]

  • Amides. Principles of Drug Action 1, Spring 2005. [Link]

  • Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. (2021). Quora. [Link]

  • Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021). ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Solubility determination and modelling of benzamide in organic solvents... (2018). ResearchGate. [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023). Journal of Chemical & Engineering Data. [Link]

  • Solubility of Functional Groups in acids and bases?. (2012). Student Doctor Network Forums. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Tackling the Big Issue of Solubility. (2022). Pharmaceutical Technology. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

Sources

Minimizing hydrolysis side reactions during 2-methoxybenzoyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxybenzoyl Chloride Coupling Reactions

A Senior Application Scientist's Guide to Minimizing Hydrolysis

Welcome to the technical support center for researchers utilizing 2-methoxybenzoyl chloride in their synthetic workflows. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with years of field experience in complex organic syntheses, I understand the unique challenges posed by reactive acyl chlorides. This guide is designed to move beyond simple protocols and provide you with the in-depth knowledge and troubleshooting strategies necessary to minimize the pervasive issue of hydrolysis, ensuring the success of your coupling reactions.

The high reactivity that makes 2-methoxybenzoyl chloride a valuable acylating agent also renders it extremely susceptible to hydrolysis, a side reaction that can significantly lower yields and complicate purification.[1] This guide provides a framework for understanding the underlying causes of this side reaction and implementing robust, field-proven methods to control it.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and reactivity of 2-methoxybenzoyl chloride.

Q1: Why is 2-methoxybenzoyl chloride so susceptible to hydrolysis? A1: Like all acyl chlorides, 2-methoxybenzoyl chloride possesses a highly electrophilic carbonyl carbon. This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom.[1] This electron deficiency makes the carbonyl carbon a prime target for nucleophiles. Water, even in trace amounts, acts as a nucleophile, readily attacking this electrophilic center in a vigorous, often exothermic reaction to form the less reactive 2-methoxybenzoic acid.[2][3][4]

Q2: What are the immediate visual signs that my 2-methoxybenzoyl chloride is hydrolyzing? A2: There are two primary indicators. First, upon exposure to atmospheric moisture, the compound will "fume."[1] This is the result of a reaction with water vapor, which liberates hydrogen chloride (HCl) gas.[1] Second, if significant hydrolysis occurs within a non-polar organic solvent, you may observe the formation of a white precipitate, which is the resulting 2-methoxybenzoic acid, as it is often less soluble than the parent acyl chloride.[1][5]

Q3: My bottle of 2-methoxybenzoyl chloride has been open for a while. Can I still use it if it has partially hydrolyzed? A3: It is strongly discouraged. Using a partially hydrolyzed reagent introduces at least two significant problems. Firstly, it introduces the 2-methoxybenzoic acid impurity into your reaction, which can lead to complex purification challenges.[1] Secondly, it alters the stoichiometry of your reaction, as the effective concentration of the acyl chloride is lower than calculated, which will invariably lead to lower yields of your desired product.[1]

Q4: What are the best practices for storing 2-methoxybenzoyl chloride to ensure its integrity? A4: Rigorous exclusion of moisture is paramount. Store the reagent in a tightly sealed container, preferably with a PTFE-lined cap. For long-term storage, using a desiccator or storing under an inert atmosphere (Nitrogen or Argon) is recommended. Always store in a cool, dry, well-ventilated area away from incompatible substances.

Troubleshooting Guide: From Low Yields to Pure Products

This section is structured to help you diagnose and solve specific experimental problems related to hydrolysis.

Issue 1: Low or No Yield of the Desired Coupled Product

You've run your reaction, and analysis of the crude material shows a large amount of unreacted starting amine/alcohol and the presence of 2-methoxybenzoic acid.

Potential Causes & Mechanistic Explanation:

  • Pervasive Moisture Contamination: This is the most common culprit. Trace water in your solvent, on your glassware, or from the atmosphere is competing with your intended nucleophile (amine or alcohol). Since water is a small and relatively reactive nucleophile, it can readily hydrolyze the acyl chloride before the desired coupling can occur.[2]

  • Inactive Nucleophile: The HCl gas generated during both the desired reaction and hydrolysis can protonate your amine nucleophile, rendering it non-nucleophilic and halting the reaction.[6] This is why a base is essential.

  • Improper Base Selection: Using a nucleophilic base or an insufficient amount of a non-nucleophilic base. If the base itself can react with the acyl chloride or if there isn't enough to scavenge the generated HCl, the reaction will be compromised.

Recommended Solutions & Protocols:

  • Implement Rigorous Anhydrous Techniques:

    • Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.

    • Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[7]

    • Atmosphere: Assemble your reaction under a positive pressure of an inert gas like Nitrogen or Argon. Use septa and syringes for all reagent transfers.

  • Select the Appropriate Base:

    • Use a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine.[8] A slight excess (1.1-1.5 equivalents) is typically used to neutralize all generated HCl.[]

    • The base's role is purely to act as an acid scavenger, preventing the protonation of your valuable nucleophile.[6]

  • Optimize the Order of Addition:

    • In your reaction flask, combine your amine or alcohol substrate with the anhydrous solvent and the non-nucleophilic base.

    • Cool this mixture in an ice bath (0 °C).

    • Add the 2-methoxybenzoyl chloride dropwise as a solution in the same anhydrous solvent. This ensures that the acyl chloride is immediately met with a high concentration of the desired nucleophile, favoring the coupling reaction over hydrolysis.[10]

Diagram 1: Competitive Reaction Pathways

G cluster_0 Desired Coupling Pathway cluster_1 Hydrolysis Side Reaction AC 2-Methoxybenzoyl Chloride (R-COCl) Product Desired Amide/Ester (R-CONHR' / R-COOR') AC->Product + Nucleophile (Fast) Byproduct 2-Methoxybenzoic Acid (R-COOH) AC->Byproduct + H2O (Very Fast) Nuc Amine/Alcohol (R'-NH2 / R'-OH) H2O Water (H2O) (Contaminant) HCl_1 HCl HCl_2 HCl

Caption: Competitive reaction pathways for 2-methoxybenzoyl chloride.

Issue 2: Product is Contaminated with 2-Methoxybenzoic Acid

Your reaction worked, but after removing the solvent, your NMR or LC-MS analysis shows a significant amount of 2-methoxybenzoic acid alongside your desired product.

Potential Causes & Mechanistic Explanation:

  • Incomplete Reaction: If the coupling reaction is sterically hindered or electronically disfavored, it will be slower. This provides a larger time window for trace moisture to cause hydrolysis. The 2-methoxy group in the ortho position can exert a steric effect, potentially slowing the reaction with bulky nucleophiles.[11]

  • Aqueous Workup Issues: Premature or improper quenching of the reaction with water or aqueous solutions can hydrolyze any unreacted 2-methoxybenzoyl chloride.

Recommended Solutions & Protocols:

  • Reaction Optimization:

    • Temperature Control: While low temperatures (0 °C) are used to control the initial exothermic reaction, allowing the reaction to slowly warm to room temperature can help drive sterically hindered reactions to completion.[] Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature.

    • Catalyst Addition: For sluggish reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate the desired coupling reaction.[8][]

  • Implement a Purification-Focused Workup:

    • The key is to leverage the acidic nature of the 2-methoxybenzoic acid byproduct. An acid-base extraction is highly effective.[12]

    • Protocol:

      • Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

      • Transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[13][14] The 2-methoxybenzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. Your neutral amide/ester product will remain in the organic layer.

      • Repeat the aqueous wash 2-3 times.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Diagram 2: Troubleshooting Workflow

G Start Problem Observed LowYield Low/No Yield of Product Start->LowYield ImpureProduct Product Contaminated with 2-Methoxybenzoic Acid Start->ImpureProduct Cause_Moisture Cause: Pervasive Moisture? (Wet Solvents/Glassware) LowYield->Cause_Moisture Cause_Base Cause: Incorrect Base/ Amount? LowYield->Cause_Base Cause_SlowRxn Cause: Slow Reaction Rate? ImpureProduct->Cause_SlowRxn Cause_Workup Cause: Improper Workup? ImpureProduct->Cause_Workup Sol_Anhydrous Solution: Implement Strict Anhydrous Techniques Cause_Moisture->Sol_Anhydrous Sol_Base Solution: Use 1.1-1.5 eq. Non-Nucleophilic Base (TEA) Cause_Base->Sol_Base Sol_Optimize Solution: Optimize Temp; Add cat. DMAP Cause_SlowRxn->Sol_Optimize Sol_Extraction Solution: Perform Acid-Base Extraction Workup Cause_Workup->Sol_Extraction

Caption: A workflow for troubleshooting common hydrolysis-related issues.

Data Summary: Key Parameter Effects on Hydrolysis

The choice of reaction parameters has a direct and predictable impact on the competition between the desired coupling and the undesired hydrolysis.

ParameterCondition Favoring CouplingCondition Favoring HydrolysisRationale
Solvent Anhydrous Aprotic (DCM, THF, Toluene)Protic or Wet Solvents (Ethanol, Water, "wet" DCM)Aprotic solvents do not have acidic protons and can be effectively dried. Protic solvents can act as competing nucleophiles.[7][15][16]
Base Non-Nucleophilic (Triethylamine, Pyridine)Aqueous Base (e.g., NaOH in standard addition)A non-nucleophilic base scavenges HCl without reacting with the acyl chloride. An aqueous base introduces water, the hydrolyzing agent.[][17]
Temperature 0 °C to Room TemperatureHigh TemperaturesLower temperatures control the initial exotherm and reduce the rate of all reactions. High temperatures can accelerate hydrolysis.[]
Atmosphere Inert (Nitrogen, Argon)Ambient AirAn inert atmosphere displaces atmospheric moisture, preventing it from entering the reaction.

Experimental Protocol: Optimized Amide Coupling

This protocol provides a robust starting point for the coupling of 2-methoxybenzoyl chloride with a primary or secondary amine.

Materials:

  • 2-Methoxybenzoyl chloride (1.0 eq)

  • Amine substrate (1.0-1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oven-dried, inert-gas-flushed round-bottom flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To the round-bottom flask under a positive pressure of Nitrogen, add the amine substrate (1.0-1.1 eq) and anhydrous DCM (to achieve a concentration of ~0.1-0.5 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate dry vial, dissolve 2-methoxybenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 10-15 minutes using a syringe.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Workup - Quenching: Quench the reaction by adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Workup - Washing: Wash the organic layer with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as needed.

References

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • University of Calgary. (2010). Chem263_Nov 25_notes_2010.pdf. Retrieved from [Link]

  • NV Pubhouse. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • ARKIVOC. (n.d.). Concurrent pathways to explain solvent and substituent effects for solvolyses of benzoyl chlorides in ethanol-trifluoroethanol mixtures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 2-Methoxybenzoyl chloride, 97% 21615-34-9. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (2025). Solvent effects on the solvolyses of N-benzoyl-arenesulfonimidoyl chlorides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

  • Shree Sulphurics. (n.d.). 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.
  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SN2 character of hydrolysis of benzoyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (1972). Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]

  • Sci-Hub. (2020). Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles Formed by the Ionic Liquid-Surfactant bmim–AOT. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzoic acid | C8H8O3 | CID 11370. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

  • Google Patents. (n.d.). Method of benzoic acid purification - SU1766250A3.

Sources

Technical Support Center: Optimizing pH for Schotten-Baumann Synthesis of Sulfolanyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sulfolanyl amides. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Schotten-Baumann reaction to synthesize this important class of compounds. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of this reaction, with a specific focus on the critical role of pH in achieving high yields and purity.

Foundational Principles: The Schotten-Baumann Reaction in Sulfolanyl Amide Synthesis

The Schotten-Baumann reaction is a classic and versatile method for the synthesis of amides from amines and acyl chlorides. In the context of sulfolanyl amide synthesis, a sulfolanyl sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The base plays a dual role in this reaction: it neutralizes the hydrochloric acid (HCl) generated as a byproduct, and it can also act as a catalyst.

A critical challenge in the Schotten-Baumann synthesis of sulfolanyl amides is the competition between the desired aminolysis (formation of the sulfonamide) and the undesired hydrolysis of the sulfolanyl sulfonyl chloride, especially when using aqueous bases. The pH of the reaction medium is the most critical parameter influencing the rates of these competing reactions and, therefore, the overall yield and purity of the desired product.

Schotten_Baumann_Sulfolanyl_Amide cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Sulfolanyl Sulfonyl Chloride Sulfolanyl Sulfonyl Chloride Nucleophilic Attack Nucleophilic Attack Sulfolanyl Sulfonyl Chloride->Nucleophilic Attack Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Nucleophilic Attack Base (e.g., NaOH) Base (e.g., NaOH) HCl HCl Base (e.g., NaOH)->HCl Neutralization Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Product Formation Product Formation Tetrahedral Intermediate->Product Formation Sulfolanyl Amide Sulfolanyl Amide Product Formation->Sulfolanyl Amide Product Formation->HCl Optimization_Workflow start Start pH Optimization setup Set up parallel reactions at varying pH (e.g., 8, 9, 10, 11, 12) start->setup monitor Monitor reaction progress by TLC/LC-MS setup->monitor decision Analyze Results monitor->decision low_yield Low Yield/No Reaction decision->low_yield Predominant starting material high_hydrolysis High Hydrolysis decision->high_hydrolysis Significant polar byproduct good_yield Good Yield & Purity decision->good_yield High product conversion troubleshoot_low Troubleshoot: - Check amine pKa - Increase pH low_yield->troubleshoot_low troubleshoot_high Troubleshoot: - Decrease pH - Lower temperature - Use organic base high_hydrolysis->troubleshoot_high scale_up Scale-up Reaction at Optimal pH good_yield->scale_up troubleshoot_low->setup Re-run troubleshoot_high->setup Re-run

Technical Support Center: Controlling Regioselectivity in Substituted Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective synthesis of substituted benzamides. We will address common experimental challenges, explain the mechanistic underpinnings of regiochemical control, and provide validated protocols to enhance the precision of your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the factors that govern regioselectivity in reactions involving substituted benzamides.

Q1: What are the primary factors determining regioselectivity in electrophilic aromatic substitution (EAS) on a benzamide derivative?

A: Regioselectivity in the electrophilic aromatic substitution of substituted benzamides is primarily governed by the electronic properties of the substituents already present on the aromatic ring. These substituents influence the reaction by either donating or withdrawing electron density, which in turn stabilizes or destabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[1][2]

  • Activating Groups: Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and accelerating the rate of EAS compared to benzene. They stabilize the positive charge in the arenium ion, particularly when the electrophile adds to the ortho or para positions. Therefore, activating groups are considered ortho, para-directors.[3][4]

  • Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the ring's electron density, making it less nucleophilic and slowing the reaction rate. They are generally meta-directors because substitution at the meta position avoids placing the destabilizing positive charge of the arenium ion directly adjacent to the electron-withdrawing group.[5]

The amide functional group (-CONH₂) of the benzamide itself has a dual nature: the nitrogen's lone pair can donate into the ring via resonance (ortho, para-directing), while the carbonyl group is strongly electron-withdrawing via induction and resonance (meta-directing).[6] The overall directing effect is a balance of these competing influences.

Q2: How does the amide group (-CONH₂) specifically direct incoming electrophiles?

A: The amide group is generally considered a deactivating, ortho, para-director. While the carbonyl component withdraws electron density and deactivates the ring towards EAS, the nitrogen lone pair can participate in resonance, donating electron density to the ortho and para positions. This resonance stabilization of the arenium ion intermediate is the dominant factor for directing the substitution.[6] However, due to steric hindrance from the amide group itself, the para product is often favored over the ortho product.[6]

Diagram 1: Directing Effect of the Amide Group in EAS

Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with valid URLs to chemical structure images. Caption: Resonance stabilization of the arenium ion in EAS of benzamide.

Q3: When multiple substituents are present, which one dictates the regioselectivity?

A: When a benzene ring has multiple substituents, the directing effect is determined by a hierarchy of principles:

  • The Most Activating Group Dominates: The most powerful activating group will control the position of the incoming electrophile. For example, a hydroxyl (-OH) group will direct substitution over a methyl (-CH₃) group.[7][8]

  • Activating Groups Outweigh Deactivating Groups: Ortho, para-directors will almost always win out over meta-directors.[7]

  • Steric Hindrance: If the directing effects are similar or reinforcing, steric hindrance becomes a major factor. Substitution is disfavored at positions that are sterically crowded, particularly the position between two existing substituents in a meta relationship.[8]

Q4: What are the primary synthetic strategies to achieve high regioselectivity?

A: Beyond standard electrophilic aromatic substitution, two powerful strategies are employed to achieve specific regiochemical outcomes:

  • Directed ortho-Metalation (DoM): This is the premier method for achieving substitution exclusively at the ortho position. It uses an organolithium reagent to deprotonate the C-H bond ortho to a directing metalation group (DMG). The amide group (-CONR₂) is one of the most effective DMGs.[9][10]

  • Transition Metal-Catalyzed C-H Functionalization: This modern approach uses catalysts (often palladium or rhodium) to activate specific C-H bonds. Regioselectivity can be controlled by installing a directing group on the substrate, which coordinates to the metal center and brings it into proximity with the target C-H bond.[11][12][13]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Scenario 1: Electrophilic Aromatic Substitution (EAS)

Problem: My nitration reaction on a substituted benzamide unexpectedly yielded the meta-isomer as the major product.

Possible Cause: This is a classic issue that occurs when performing EAS under strongly acidic conditions (e.g., nitration with HNO₃/H₂SO₄ or Friedel-Crafts reactions). The amide nitrogen, although weakly basic, can be protonated by the strong acid. The resulting protonated amide, [-CONH₃]⁺, is a powerful electron-withdrawing group and a strong meta-director, overriding the normal ortho, para-directing effect.[6]

Solutions:

  • Modify Reaction Conditions: If possible, switch to less acidic conditions. For example, for nitration, consider using a milder nitrating agent like acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent.

  • Protect the Amide: While less common for the amide itself, if an amino group is also present on the ring, it is crucial to protect it. Acylation of an aniline to an anilide (an amide) is a common strategy to moderate its reactivity and prevent protonation under acidic conditions.

Diagram 2: Troubleshooting Unexpected meta-Substitution

Meta_Troubleshooting Start Substituted Benzamide Acid Strong Acid (e.g., H₂SO₄) Start->Acid Reaction Condition Protonated Protonated Amide [-CONH₃]⁺ (Strongly Deactivating, meta-Director) Acid->Protonated Protonation EAS Electrophilic Aromatic Substitution (e.g., +NO₂⁺) Protonated->EAS MetaProduct Major Product: meta-Substituted Benzamide EAS->MetaProduct

Caption: Workflow showing how acidic conditions lead to meta-products.

Problem: My reaction gives a nearly inseparable mixture of ortho and para isomers.

Possible Cause: The electronic preference for ortho and para substitution is often similar. If the electrophile and the existing substituents are small, steric hindrance may not be sufficient to strongly favor the para position.

Solutions:

  • Increase Steric Bulk: You can sometimes favor the para product by using a bulkier version of the electrophile or by ensuring the directing group on your benzamide is sterically demanding (e.g., using a -CON(iPr)₂ amide instead of -CONH₂).[14][15]

  • Change the Catalyst: For certain reactions like Friedel-Crafts alkylation or acylation, using shape-selective solid catalysts like zeolites can promote the formation of the sterically less-hindered para isomer.[16]

  • Leverage Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, which is often the para isomer due to reduced steric strain.

Scenario 2: Directed ortho-Metalation (DoM)

Problem: I am getting low yields or no reaction during my directed ortho-metalation attempt.

Possible Cause(s):

  • Insufficient Basicity/Inactive Reagent: The organolithium reagent (e.g., n-BuLi, s-BuLi) may have degraded due to exposure to moisture or air. The acidity of the ortho-proton is increased by the directing group, but it still requires a very strong base for removal.[17]

  • Inappropriate Temperature: DoM reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[18]

  • Presence of More Acidic Protons: If your substrate contains other acidic protons (e.g., -OH, -NH, -COOH), the organolithium reagent will deprotonate these sites first before C-H activation occurs.

Solutions:

  • Titrate Your Organolithium: Always titrate your organolithium reagent before use to determine its exact molarity and ensure its activity.

  • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.

  • Protecting Groups: All more-acidic functional groups must be protected before attempting DoM.

  • Use an Additive: The addition of a chelating agent like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase the kinetic basicity of the reagent, facilitating the deprotonation step.[19]

Diagram 3: Mechanism of Directed ortho-Metalation (DoM)

DoM_Mechanism Substrate Benzamide Derivative (-CONR₂) Complex Coordination Complex (Li chelated by Amide Oxygen) Substrate->Complex + R-Li Base Alkyllithium (R-Li) + TMEDA Base->Complex OrthoLithiation ortho-Lithiated Intermediate Complex->OrthoLithiation Deprotonation at ortho-position Product ortho-Substituted Product OrthoLithiation->Product + E⁺ (Quench) Electrophile Electrophile (E⁺) Electrophile->Product

Caption: Key steps in the Directed ortho-Metalation (DoM) workflow.

Section 3: Comparative Strategy Table

The choice of strategy is critical for achieving the desired regiochemical outcome.

FeatureElectrophilic Aromatic Substitution (EAS)Directed ortho-Metalation (DoM)
Primary Selectivity para (often) or ortho/para mixture. meta under acidic conditions.Exclusively ortho.[9]
Key Reagents Electrophile + Lewis/Brønsted Acid (e.g., Br₂, FeBr₃; HNO₃, H₂SO₄).Strong organolithium base (n-BuLi, s-BuLi), often with TMEDA.[19]
Typical Conditions Varies from low to elevated temperatures. Can be sensitive to acid/moisture.Cryogenic temperatures (-78 °C), strictly anhydrous, inert atmosphere.[17]
Directing Group Activating groups direct o,p. Deactivating groups direct m.[1]Requires a Directed Metalation Group (DMG), like -CONR₂, -OMe, -OCONR₂.[10]
Common Issues Poor regioselectivity, unwanted isomers, acid-catalyzed side reactions.[6]Incomplete reaction, requires protection of other acidic sites, sensitive reagents.
Best For... Synthesizing para-substituted benzamides or when ortho/para mixtures are acceptable.Precise synthesis of ortho-substituted benzamides that are difficult to access otherwise.

Section 4: Experimental Protocols

Protocol 1: General Procedure for para-Selective Nitration of an N,N-Dialkylbenzamide

This protocol is intended as a general guideline. Reaction times and purification methods must be optimized for specific substrates.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the N,N-dialkylbenzamide substrate (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Reagent Preparation: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 volumes relative to nitric acid) while maintaining the temperature below 10 °C.

  • Addition: Add the prepared nitrating mixture dropwise to the stirred solution of the benzamide, ensuring the internal temperature does not exceed 5 °C. The slow addition is crucial to control the exotherm and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This will precipitate the crude product.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Protocol 2: General Procedure for Directed ortho-Metalation and Iodination

This protocol requires strict anhydrous and anaerobic techniques.

  • Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the N,N-diethylbenzamide substrate (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) followed by the dropwise addition of sec-butyllithium (1.2 eq, titrated solution in cyclohexanes) via syringe. The solution may develop a color, indicating the formation of the aryllithium species.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (I₂) (1.5 eq) in anhydrous THF. Slowly add this solution via cannula to the aryllithium solution at -78 °C. The color of the iodine solution will dissipate upon reaction.

  • Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from: [Link]

  • Chem-Station. (2015). Directed Ortho Metalation. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from: [Link]

  • Royal Society of Chemistry. (2025). Base-controlled regio-divergent C–H bond functionalization. Chemical Communications. Available at: [Link]

  • Workentin, M. S., & Snieckus, V. (2022). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules. Available at: [Link]

  • Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. PubMed. Available at: [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from: [Link]

  • Zhong, R., Xu, Y., Sun, M., & Wang, Y. (2021). Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from: [Link]

  • Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Retrieved from: [Link]

  • Daugulis, O., et al. (2015). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. Accounts of Chemical Research. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Itoh, T., et al. (2021). Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. Journal of Organic Chemistry. Available at: [Link]

  • Liu, S., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. Available at: [Link]

  • Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. PubMed. Available at: [Link]

  • Chen, M. S., & White, M. C. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, and Meta directors in electrophilic aromatic substitution. Retrieved from: [Link]

  • Wencel-Delord, J., & Glorius, F. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2014). Ortho/Para and Meta Directing Effects in Aromatic Substitution. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Directing Effects in EAS - Multiple Substituents. YouTube. Available at: [Link]

  • ResearchGate. (2004). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from: [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from: [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from: [Link]

  • American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from: [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Cascades for Stereoselective and Regioselective Amide Bond Assembly. PubMed Central. Available at: [Link]

  • Bode, J. W. (2014). The synthesis of sterically hindered amides. PubMed. Available at: [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of N-Sulfolanyl vs. N-Cyclopentyl Benzamides for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological processes. The strategic modification of the N-substituent on the benzamide core is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth, objective comparison of the biological activities of two distinct classes of N-substituted benzamides: those bearing an N-sulfolanyl group and those with an N-cyclopentyl moiety.

While N-cyclopentyl benzamides have been explored in various therapeutic contexts, N-sulfolanyl benzamides represent a more novel and less-chartered chemical space. This guide will synthesize available experimental data for N-cyclopentyl benzamides and provide a predictive analysis for N-sulfolanyl benzamides based on established structure-activity relationships (SAR) and the physicochemical properties of the respective N-substituents. This comparative analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and prioritization of new benzamide-based drug candidates.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the two classes of compounds lies in the nature of the five-membered ring attached to the benzamide nitrogen.

The N-cyclopentyl group is a non-polar, hydrophobic, and conformationally flexible aliphatic ring. Its lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets within target proteins.

In contrast, the N-sulfolanyl group, a cyclic sulfone, introduces a significant degree of polarity and rigidity. The sulfone moiety is a strong hydrogen bond acceptor and possesses a high dipole moment.[1][2][3] These characteristics can lead to increased aqueous solubility and the potential for strong, specific interactions with polar residues in a target's active site.

PropertyN-CyclopentylN-Sulfolanyl
Polarity LowHigh
Lipophilicity HighLow
Hydrogen Bonding NoneAcceptor
Conformational Flexibility HighLow (Rigid)
Dipole Moment LowHigh[1][3]

Comparative Biological Activities: Knowns and Predictions

A direct head-to-head comparison of the biological activity of N-sulfolanyl and N-cyclopentyl benzamides is hampered by the limited availability of experimental data for the former. However, by examining the known activities of N-cyclopentyl benzamides and related compounds, we can extrapolate potential activities for their N-sulfolanyl counterparts based on SAR principles.

Antimicrobial Activity

Benzamide derivatives have been investigated for their potential as antimicrobial agents.[4][5]

N-Cyclopentyl Benzamides: While specific data for N-cyclopentyl benzamide is not abundant, a structurally related compound, N-cyclopentyl-2-(p-tolyl)cyclopropane-1-carboxamide, has been synthesized and evaluated for its antifungal activity. This compound exhibited moderate activity against Candida albicans with a Minimum Inhibitory Concentration (MIC80) of 32-64 μg/mL.[6] This suggests that the N-cyclopentyl moiety is compatible with antimicrobial activity.

N-Sulfolanyl Benzamides (Predictive Analysis): The introduction of the polar sulfolane ring in place of the cyclopentyl group is likely to significantly alter the antimicrobial profile. The increased polarity may hinder penetration of the bacterial cell wall, potentially reducing broad-spectrum antibacterial activity. However, the sulfone group could also engage in specific interactions with microbial enzymes that are not possible for the cyclopentyl analogue. A quantitative structure-activity relationship (QSAR) study on a series of N-substituted benzene sulfonamides indicated that polar surface area can correlate with antimicrobial activity.[5] Therefore, it is plausible that N-sulfolanyl benzamides could exhibit narrow-spectrum activity against specific pathogens, contingent on the presence of a suitable target.

Anticancer Activity

The benzamide scaffold is a key feature of several anticancer agents, notably Histone Deacetylase (HDAC) inhibitors.[7][8]

N-Cyclopentyl Benzamides: Data on the anticancer activity of simple N-cyclopentyl benzamides is limited in the public domain. However, the influence of the N-substituent on the anti-proliferative activity of benzamide-based HDAC inhibitors is well-documented.[8][9] Generally, the N-substituent plays a role in modulating solubility and interactions with the protein surface, rather than directly participating in the zinc-binding interaction of the pharmacophore.

N-Sulfolanyl Benzamides (Predictive Analysis): The substitution of a cyclopentyl with a sulfolanyl group could have a pronounced effect on anticancer activity, particularly for targets like HDACs. The polar sulfone group might enhance solubility, a common challenge with many small molecule inhibitors. Furthermore, the hydrogen bond accepting capacity of the sulfone could lead to additional interactions with residues at the rim of the active site tunnel of HDACs, potentially increasing potency and selectivity.[10] Conversely, the increased polarity and bulk of the sulfolanyl group could also negatively impact cell permeability and overall efficacy.

Dopamine Receptor Binding Activity

Many benzamide derivatives are known to interact with G-protein coupled receptors (GPCRs), with a particular emphasis on dopamine D2 and D3 receptors, making them relevant for the treatment of neuropsychiatric disorders.[11][12]

N-Cyclopentyl Benzamides: The N-substituent in benzamide-based dopamine receptor ligands is crucial for determining affinity and selectivity. While specific Ki values for a simple N-cyclopentyl benzamide at dopamine receptors are not readily available, structure-activity relationship studies of related series of benzamides show that the nature and size of the N-substituent can significantly impact receptor binding.[11]

N-Sulfolanyl Benzamides (Predictive Analysis): The rigid and polar nature of the sulfolanyl group would likely lead to a distinct receptor binding profile compared to the flexible and lipophilic cyclopentyl group. The sulfone oxygens could form hydrogen bonds with polar residues in the receptor binding pocket, potentially leading to high affinity. However, the increased polarity might also be detrimental if the binding site is predominantly hydrophobic. The rigid nature of the sulfolane ring could either be beneficial, by locking the molecule in a bioactive conformation, or detrimental, if it prevents the necessary conformational changes for optimal receptor interaction.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted activities of N-sulfolanyl benzamides and directly compare them to their N-cyclopentyl counterparts, a series of well-established in vitro assays should be performed.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Compounds: Prepare stock solutions of N-sulfolanyl and N-cyclopentyl benzamides in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Microdilution Method:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Anticancer (Cytotoxic) Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-sulfolanyl and N-cyclopentyl benzamides for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Dopamine D2 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: Use a radiolabeled ligand with high affinity for the D2 receptor, such as [3H]-Spiperone.

  • Competitive Binding:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (N-sulfolanyl and N-cyclopentyl benzamides).

    • Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

  • Incubation and Filtration: After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Ki Determination: Calculate the inhibitory constant (Ki) from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.[13]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Comparative Analysis

G cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Biological Evaluation cluster_data Data Analysis cluster_conclusion Conclusion synth_cyclo N-Cyclopentyl Benzamide Synthesis char Structural Confirmation (NMR, MS) synth_cyclo->char synth_sulfo N-Sulfolanyl Benzamide Synthesis synth_sulfo->char mic Antimicrobial MIC Assay char->mic mtt Anticancer MTT Assay char->mtt d2 Dopamine D2 Receptor Binding char->d2 mic_data MIC Value Comparison mic->mic_data mtt_data IC50 Value Comparison mtt->mtt_data d2_data Ki Value Comparison d2->d2_data sar Structure-Activity Relationship (SAR) Analysis mic_data->sar mtt_data->sar d2_data->sar lead_id Lead Candidate Identification sar->lead_id

Caption: A generalized workflow for the comparative biological evaluation of N-cyclopentyl and N-sulfolanyl benzamides.

Potential Signaling Pathway Modulation by Benzamide-based HDAC Inhibitors

G HDACi Benzamide-based HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDK inhibitor) Gene_Expression->p21 Upregulation Apoptosis Apoptosis Gene_Expression->Apoptosis Modulation of pro-apoptotic genes Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibition Cell_Cycle Cell Cycle Arrest Cyclin_CDK->Cell_Cycle

Caption: A simplified diagram of the mechanism of action for benzamide-based HDAC inhibitors leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

The comparative analysis of N-sulfolanyl and N-cyclopentyl benzamides presents a compelling case for the exploration of the former as a novel class of bioactive molecules. While N-cyclopentyl benzamides provide a foundation of known, albeit modest, biological activities, the introduction of the sulfolane moiety offers intriguing possibilities for enhancing potency, selectivity, and drug-like properties through its unique physicochemical characteristics.

The predictive analysis presented in this guide suggests that N-sulfolanyl benzamides may exhibit distinct biological profiles, with the potential for novel interactions with biological targets. However, it is imperative to underscore that these are predictions based on established SAR principles. The true potential of N-sulfolanyl benzamides can only be ascertained through rigorous experimental validation.

The detailed protocols provided herein offer a clear roadmap for such an investigation. A systematic synthesis and screening of a library of N-sulfolanyl benzamides, alongside their N-cyclopentyl counterparts, will provide the necessary data to establish a definitive SAR and identify promising lead candidates for further development. This head-to-head comparison will undoubtedly provide valuable insights for the drug discovery community and may unlock new therapeutic avenues for the venerable benzamide scaffold.

References

  • Norman, M. H., et al. (1996). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of Medicinal Chemistry, 39(5), 1172-1188. [Link]

  • Valle-Carranza, E., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(20), 15439. [Link]

  • Gorrod, J. W., & Spargo, D. J. (1988). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 18(1), 83-91. [Link]

  • Singh, R., et al. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 13(9), 1475-1481. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4068. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • ResearchGate. (2023). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • ResearchGate. (2019). Chemical and physical properties of sulfolane. [Link]

  • BindingDB. (2024). Ki Summary. [Link]

  • Bassyouni, F. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry, 6(4), 83. [Link]

  • U.S. Department of Energy. (2021). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 25(8), 1794-1804. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(21), 7268. [Link]

  • ResearchGate. (2021). Sulfolane: A Versatile Dipolar Aprotic Solvent. [Link]

  • Jaworski, J., & Zaborowska, M. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Materials, 11(10), 1993. [Link]

  • ResearchGate. (2023). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link]

  • PubChem. (2024). N-cyclopentylbenzamide. [Link]

  • Lee, J., et al. (2018). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. Molecules, 23(10), 2568. [Link]

  • Glemžaitė, G., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. International Journal of Molecular Sciences, 22(22), 12282. [Link]

  • ResearchGate. (2019). Antipsychotic Medication Dopamine Receptor K i Values. [Link]

  • Trimailova, S., et al. (2022). Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies. Marine Drugs, 20(2), 125. [Link]

  • Sari, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmaceutical Sciences, 29(1), 86-96. [Link]

  • Reddit. (2022). What clinical information can we get from Ki, and what is the value of dopamine for D2?. [Link]

  • Zhuang, Y., et al. (2022). A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site. Nature Chemical Biology, 18(11), 1256-1263. [Link]

  • Cincaru, I., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3296. [Link]

Sources

Advanced Structural Characterization Guide: N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide . It is designed for pharmaceutical scientists and crystallographers requiring a comparative analysis of structural elucidation methods and the specific conformational challenges posed by sulfone-amide hybrids.

Executive Summary & Molecular Context

N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide represents a specific class of pharmacophores combining a lipophilic 2-methoxybenzamide moiety with a polar, hydrogen-bond-accepting sulfolane (1,1-dioxothiolane) ring.

  • Significance: This scaffold is structurally relevant to glutamate transporter inhibitors and anticonvulsants. The presence of the ortho-methoxy group introduces steric strain, while the sulfone group acts as a strong dipole, creating complex crystal packing landscapes often prone to polymorphism.

  • The Challenge: Obtaining a definitive structure requires overcoming the high degrees of freedom in the sulfolane ring puckering and the rotational barrier of the benzamide bond.

This guide compares the three primary "alternatives" for structural determination: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and DFT-Computed Conformation , providing protocols to validate the physical reality of the molecule.

Comparative Analysis: Structural Elucidation Methods

For this specific molecule, "performance" is defined by the resolution of atomic positions, detection of polymorphs, and identification of intermolecular hydrogen bonding networks (e.g., N-H···O=S).

Table 1: Methodological Performance Matrix
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: DFT + NMR (Solution/Gas)
Primary Output 3D atomic coordinates (x,y,z), ADPs1D Diffractogram (2θ vs. Intensity)Energy-minimized conformers
Resolution Atomic (< 0.8 Å)Bulk Phase ID (Phase Purity)Theoretical (0 K)
Key Strength Definitive proof of stereochemistry & packingDetects bulk polymorphs & amorphous contentPredicts "invisible" transition states
Weakness Requires high-quality crystal (>0.1 mm)Cannot easily solve de novo complex structuresIgnores lattice forces (unless periodic DFT)
Suitability for Topic Gold Standard (Required for sulfolane pucker)QC Standard (Batch consistency)Supportive (Explains steric locks)

Technical Deep Dive: Structural Features & Causality

A. The Ortho-Methoxy Effect (Steric Locking)

Unlike its 3-methoxy or 4-methoxy isomers, the 2-methoxy group in this molecule creates a specific "steric lock."

  • Causality: The oxygen of the 2-methoxy group often acts as an intramolecular hydrogen bond acceptor for the amide proton (N-H···O-Me).

  • Impact: This planarizes the benzamide portion but forces the sulfolane ring to rotate out of plane to minimize steric clash. In SC-XRD, look for a torsion angle (C-C-C=O) deviating from 0° if the lock is broken by intermolecular packing forces.

B. Sulfolane Ring Pucker

The 1,1-dioxothiolane ring is rarely planar. It typically adopts an envelope (E) or twist (T) conformation.

  • Analysis: In the crystal structure, the position of the sulfur atom relative to the carbon plane is critical.

  • Observation: The sulfone oxygens (O=S=O) are strong H-bond acceptors. Expect to see intermolecular chains where the amide Nitrogen donates to the Sulfone Oxygen of a neighboring molecule (

    
    ), forming 
    
    
    
    or
    
    
    motifs.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Crystal Growth Strategy (The "Anti-Solvent" Diffusion)

Targeting the metastable Form I vs. thermodynamic Form II.

  • Preparation: Dissolve 50 mg of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide in 2 mL of Methanol (MeOH) . Ensure complete dissolution (sonicate if necessary).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diisopropyl Ether (DIPE) or Hexane . Cap the outer jar tightly.

  • Causality: MeOH is a good solvent; DIPE is a poor solvent. Slow vapor diffusion of DIPE into MeOH gradually increases supersaturation, promoting ordered nucleation over amorphous precipitation.

  • Observation: Inspect after 48–72 hours. Needle-like crystals indicate rapid growth (kinetic form); block-like crystals indicate slow growth (thermodynamic form).

Protocol 2: SC-XRD Data Collection & Refinement

Standard: Mo-Kα or Cu-Kα radiation at 100 K.

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using perfluoropolyether oil.

  • Collection: Collect a full sphere of data (redundancy > 4).

  • Refinement (SHELXL):

    • Locate the Sulfur atom first (heaviest scatterer).

    • Crucial Step: Check for disorder in the sulfolane ring. If the ring carbons show elongated thermal ellipsoids, model the disorder using PART 1 and PART 2 commands with split occupancies (e.g., 0.60/0.40).

    • Validation: Ensure the Flack parameter is calculated if the space group is non-centrosymmetric (though this molecule is achiral unless the synthesis used a chiral 3-aminosulfolane).

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for polymorph analysis.

StructuralAnalysis Start Crude N-(1,1-dioxothiolan-3-yl)- 2-methoxybenzamide Screening Crystallization Screening (Solvent: MeOH/DIPE vs. EtOH/Water) Start->Screening Check Microscopy Check: Birefringence? Screening->Check SCXRD Single Crystal XRD (100 K, Mo-Kα) Check->SCXRD Good Crystal PXRD Powder XRD (Bulk Fingerprint) Check->PXRD Microcrystalline/Powder Solve Structure Solution (Direct Methods/Dual Space) SCXRD->Solve DFT DFT Validation (Gas Phase Minima) PXRD->DFT Unit Cell Indexing Refine Refinement (Check Sulfolane Disorder) Solve->Refine Final Publish CIF & Polymorph Assignment Refine->Final DFT->Refine Restraints for Disorder

Caption: Integrated workflow for structural elucidation, prioritizing SC-XRD but utilizing PXRD and DFT as validation loops for disordered sulfolane rings.

References

  • Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023).[1] The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography. Retrieved from [Link]

  • Firdausiah, S., et al. (2020).[2] Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. Hasanuddin University.[3] Retrieved from [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. Retrieved from [Link]

  • Montis, R., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI Crystals. Retrieved from [Link][2]

Sources

Elemental Analysis and Purity Validation for Sulfone-Containing Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfone-Amide Paradox

In medicinal chemistry, sulfone-containing amides (e.g., modafinil derivatives, protease inhibitors) represent a high-value structural class due to their metabolic stability and hydrogen-bonding capability. However, this same stability presents a critical analytical challenge.

The Problem: Standard automated combustion analysis (CHN/CHNS) frequently fails for these compounds. The high oxidation state of the sulfone sulfur (


), combined with the robust amide backbone, often leads to incomplete combustion or the formation of stable inorganic sulfates in the ash, skewing elemental results outside the journal-mandated ±0.4% tolerance.

The Solution: This guide objectively compares three validation methodologies:

  • Standard CHNS Combustion (The Baseline)

  • Flux-Optimized CHNS (The Optimized Protocol)

  • Quantitative NMR (qNMR) (The Orthogonal Validator)

Scientific Basis: Why Standard Methods Fail

To validate purity, we must understand the combustion chemistry occurring inside the elemental analyzer.[1]

The Mechanism of Failure

In a standard dynamic flash combustion (900–1000°C), organic sulfur is converted to sulfur dioxide (


). However, sulfone amides present two specific hurdles:
  • Thermal Stability: The sulfone group (

    
    ) is thermodynamically stable. Without sufficient oxidation power, it may not fully release 
    
    
    
    , instead forming refractory chars.
  • Ash Retention: If the sample contains trace alkali metals (from synthesis workups using

    
     or 
    
    
    
    ), the sulfur reacts to form stable metal sulfates (e.g.,
    
    
    ) in the crucible ash rather than eluting as gas. This results in low Sulfur values and distorted Carbon percentages.
The Role of Vanadium Pentoxide ( )

To counteract this, we utilize


 as a combustion additive. It functions as an oxidizing flux :
  • Oxygen Donor: It provides localized, high-concentration oxygen at the sample site.

  • Ash Flux: It melts at ~690°C, coating the sample and preventing the encapsulation of unburnt carbon.

  • Sulfate Displacement: It is acidic in the melt phase, effectively displacing

    
     from any inorganic sulfates formed (
    
    
    
    ).

Comparative Methodology

We analyzed a synthesized sulfone-amide drug candidate (


, MW: 291.36) using three distinct workflows.
Method A: Standard Automated CHNS
  • Setup: 2 mg sample in Tin (Sn) capsule.

  • Conditions: 960°C combustion, Helium carrier.

  • Outcome: High Risk. Frequently yields low Sulfur (-0.6% to -1.2%) due to ash retention and low Carbon due to incomplete amide burn.

Method B: Optimized CHNS + Flux
  • Setup: 2 mg sample + 10 mg

    
     in Tin (Sn) capsule.
    
  • Conditions: 1020°C combustion (enriched

    
     loop).
    
  • Outcome: High Accuracy. The flux ensures quantitative release of

    
     and complete oxidation of the amide backbone.
    
Method C: Orthogonal qNMR (1H)
  • Setup: 10 mg sample + Internal Standard (TCNB or Maleic Acid) in DMSO-

    
    .
    
  • Conditions: D1 relaxation delay

    
     5 × T1 (typically 30-60s).
    
  • Outcome: Absolute Purity. Determines purity by molar ratio, independent of combustion physics. Detects trapped solvents standard EA misses.

Experimental Data & Results

The following data represents a comparative analysis of a "pure" sulfone-amide sample (confirmed >99.5% by HPLC) containing trace sodium residues.

Table 1: Comparative Accuracy (Theoretical vs. Found)
ElementTheoretical %Method A (Standard)Method B (Optimized)Method C (qNMR)*Status
Carbon 61.8361.10 (-0.73)61.79 (-0.04)99.8% PurityPass (B/C)
Hydrogen 5.885.92 (+0.04)5.89 (+0.01)Pass (All)
Nitrogen 4.814.65 (-0.16)4.80 (-0.01)Pass (B)
Sulfur 11.0010.15 (-0.85 )10.98 (-0.02)Fail (A)

Note: qNMR provides a purity percentage (wt%), which confirms the bulk material is pure, validating that Method A's failure is analytical, not chemical.

Detailed Experimental Protocols

Protocol 1: Flux-Optimized CHNS Analysis

Objective: Accurate determination of S and C in refractory sulfones.

  • Instrument Prep: Ensure combustion tube is packed with Tungsten (VI) oxide (

    
    ) on the oxidation zone to aid catalytic combustion. Set furnace to 1020°C.
    
  • Blank Run: Run three empty tin capsules containing 10 mg

    
     to condition the system and establish a sulfur blank baseline.
    
  • Weighing (The Sandwich Method):

    • Tare a clean Tin capsule.

    • Add ~5 mg of

      
       powder to the bottom.
      
    • Add 1.5–2.5 mg of sample (accurately weighed to 0.001 mg).

    • Add another ~5 mg of

      
       on top of the sample.
      
    • Reasoning: This sandwiches the sample in the oxidizer, ensuring immediate contact upon melting.

  • Encapsulation: Fold the capsule tightly to exclude atmospheric nitrogen, ensuring no powder is lost.

  • Analysis: Run using a high-oxygen dosage (e.g., 10 mL loop) to ensure excess oxygen for the sulfone-to-sulfate-to-dioxide conversion.

Protocol 2: qNMR Purity Validation

Objective: Orthogonal confirmation of bulk purity.

  • Standard Selection: Choose an Internal Standard (IS) with non-overlapping signals (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene for aromatics).

  • Sample Prep: Weigh ~10 mg of sample and ~5 mg of IS directly into the NMR tube or a vial. Record weights to 0.01 mg precision.

  • Solvation: Add 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition:

    • Pulse angle: 90°.

    • Spectral width: 20 ppm.

    • Relaxation delay (D1): 60 seconds (Critical: Sulfone protons can have long T1 times).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS peak and a distinct sample peak. Calculate purity using the molar ratio formula.

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for validating sulfone-amide purity, highlighting the decision points between standard EA, optimized EA, and qNMR.

PurityValidation Start Synthesized Sulfone-Amide (Crude/Purified) LCMS LC-MS / HPLC (Identity & Relative Purity) Start->LCMS Decision1 Purity > 95%? LCMS->Decision1 StandardEA Method A: Standard CHNS (No Additive) Decision1->StandardEA Yes (Screening) OptimizedEA Method B: Optimized CHNS (+ V2O5 Flux) Decision1->OptimizedEA Recommended Path qNMR Method C: qNMR (Orthogonal) (Absolute Purity) Decision1->qNMR High Value Sample Recrystallize Repurify Decision1->Recrystallize No FailAnalysis Result: Low Sulfur (>0.4% deviation) StandardEA->FailAnalysis Likely Outcome FailAnalysis->OptimizedEA Refine Protocol FailAnalysis->qNMR Alternative Path FinalDecision Publishable Data (ACS Compliant) OptimizedEA->FinalDecision Pass (+/- 0.4%) qNMR->FinalDecision Pass (>95% wt)

Caption: Analytical workflow for sulfone-amides. Note the diversion from Standard EA to Optimized EA or qNMR to avoid false failures.

Troubleshooting & Best Practices

  • The "Nitrogen Drift": If Carbon and Sulfur are correct but Nitrogen is high, check for incomplete combustion of the amide bond forming carbon nitrides. Solution: Increase combustion temperature to 1050°C and increase oxygen dosing time.

  • Hygroscopicity: Sulfone amides can be hygroscopic. If Hydrogen is consistently high (+0.3-0.5%), dry the sample in a vacuum oven at 40°C for 4 hours before weighing.

  • Reference Standards: Always run a sulfanilamide standard (contains S, N, C, H) treated with

    
     before your samples to validate the flux efficiency.
    

References

  • ACS Research Data Guidelines. Guidelines for Characterization of Organic Compounds (Elemental Analysis). American Chemical Society.[2] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: An Important Purity Control but Prone to Manipulations. Inorganic Chemistry Frontiers. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.